chemical properties of 5-Amino-2-fluoro-4-methylphenol
The following technical guide details the chemical properties, synthesis, and applications of 5-Amino-2-fluoro-4-methylphenol (CAS 1312884-54-0). This document is structured for researchers and medicinal chemists requiri...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of 5-Amino-2-fluoro-4-methylphenol (CAS 1312884-54-0). This document is structured for researchers and medicinal chemists requiring high-fidelity data for drug discovery and intermediate processing.
A Critical Scaffold for Fluorinated Heterocycle Synthesis
Executive Summary
5-Amino-2-fluoro-4-methylphenol (CAS: 1312884-54-0 ) is a highly functionalized aromatic building block characterized by a unique substitution pattern that combines a nucleophilic amine, an acidic phenol, a lipophilic methyl group, and a metabolic-blocking fluorine atom. This tetrasubstituted benzene core serves as a pivotal intermediate in the synthesis of benzoxazoles , benzothiazoles , and kinase inhibitors , where the fluorine atom modulates pKa and metabolic stability (preventing oxidative defluorination or ring oxidation).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The precise electronic environment of this molecule is defined by the "push-pull" dynamics between the electron-donating amino/hydroxyl groups and the electron-withdrawing fluorine.
Identification Data
Parameter
Detail
IUPAC Name
5-Amino-2-fluoro-4-methylphenol
CAS Number
1312884-54-0
Molecular Formula
C₇H₈FNO
Molecular Weight
141.14 g/mol
SMILES
Cc1c(F)cc(O)c(N)c1
Appearance
Off-white to light brown solid (oxidative sensitivity)
Moderate lipophilicity; suitable for CNS-active drug scaffolds.
pKa (Phenol -OH)
~8.8 - 9.2
The ortho-fluorine (-I effect) increases acidity relative to p-cresol (pKa ~10.3), facilitating O-alkylation at lower pH.
pKa (Aniline -NH₂)
~3.5 - 4.0
The meta-hydroxyl and para-fluorine reduce the basicity of the amine compared to p-toluidine, requiring stronger electrophiles for N-functionalization.
Solubility
DMSO, Methanol
Poor water solubility due to the lipophilic methyl/fluoro groups and aromatic stacking.
Structural Analysis & Electronic Effects
Understanding the reactivity of 5-Amino-2-fluoro-4-methylphenol requires analyzing the substituent effects on the benzene ring:
Fluorine Effect (Position 2): The fluorine atom is ortho to the hydroxyl group. Through the Inductive Effect (-I), it pulls electron density from the O-H bond, stabilizing the phenoxide anion and increasing acidity. Critically, it blocks metabolic hydroxylation at the 2-position, a common clearance pathway for phenol drugs.
Amino Group (Position 5): Located meta to the hydroxyl, the amino group acts as a nucleophile. However, its nucleophilicity is tempered by the electron-withdrawing nature of the ring system.
Methyl Group (Position 4): Provides steric bulk that directs electrophilic attacks away from the 3-position and increases the molecule's Lipophilic Ligand Efficiency (LLE).
Synthetic Routes & Manufacturing
Preparation of this specific isomer requires controlling regioselectivity to avoid the formation of the 4-fluoro or 6-amino isomers.
Primary Synthetic Pathway (Nitro Reduction)
The most reliable route involves the nitration of a fluorinated precursor followed by selective reduction.
Step 1: Nitration. Starting from 2-Fluoro-4-methylphenol , nitration is performed. The -OH group directs ortho and para. Since the para position (4) is blocked by the methyl group, and position 6 is sterically accessible, standard nitration often yields the 6-nitro isomer. To achieve the 5-nitro (which reduces to the 5-amino), a precursor switch is often required, such as nitrating 4-fluoro-2-methyl-1-nitrobenzene derivatives or using blocked precursors.
Step 2: Reduction. The nitro group is reduced to the amine using Pd/C + H₂ or Fe/NH₄Cl . The presence of fluorine requires mild conditions to avoid hydrodefluorination.
Handling & Stability Protocol
Oxidation Risk: Aminophenols are prone to air oxidation, forming quinone imines (darkening of the solid).
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Safety: The compound is classified as Acute Toxic (Oral) and a Skin/Eye Irritant . Use full PPE (gloves, respirator) to prevent sensitization.
Reactivity & Functionalization (Technical Core)
This section details how to utilize 5-Amino-2-fluoro-4-methylphenol in drug synthesis. The molecule possesses two nucleophilic sites: the Phenolic Oxygen and the Aniline Nitrogen .
Chemoselective N-Acylation vs. O-Alkylation
N-Acylation (Amide Formation): Under neutral or slightly acidic conditions, the amine is the primary nucleophile. Reaction with acid chlorides (R-COCl) yields the amide.
O-Alkylation: In the presence of a strong base (e.g., K₂CO₃, NaH), the phenol is deprotonated to the phenoxide, which is a superior nucleophile for SN2 reactions with alkyl halides.
Cyclization to Benzoxazoles
The most high-value application is the synthesis of 5-fluoro-7-methyl-benzoxazoles . This heterocycle is a bioisostere for indole and purine bases in kinase inhibitors.
Protocol (General):
Condensation: React 5-Amino-2-fluoro-4-methylphenol with an aldehyde (R-CHO) or carboxylic acid derivative.
Cyclodehydration: Heat in the presence of a dehydrating agent (e.g., PPA, POCl₃) or an oxidant (if starting from aldehyde) to close the oxazole ring.
Visualization: Benzoxazole Synthesis Pathway
The following diagram illustrates the cyclization logic, highlighting the role of the 5-amino and 1-hydroxy groups.
Caption: Synthesis of the pharmacophore Benzoxazole via condensation and cyclodehydration of 5-Amino-2-fluoro-4-methylphenol.
Pharmaceutical Applications
This scaffold is particularly relevant in the design of:
Kinase Inhibitors: The benzoxazole derivative mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases (e.g., EGFR, VEGFR). The fluorine atom can interact with active site residues or protect the ring from metabolic oxidation.
Antibacterials: Fluorinated aminophenols are precursors to oxazolidinone antibiotics (Linezolid analogs), where the fluorine improves bacterial cell wall penetration.
References
SynQuest Laboratories. (2024). Safety Data Sheet: 5-Amino-2-fluoro-4-methylphenol (CAS 1312884-54-0). Retrieved from
PubChem. (2024). Compound Summary: Aminocresol derivatives and Fluorinated Phenols. National Library of Medicine. Retrieved from
European Journal of Medicinal Chemistry. (2020). Applications of fluorine-containing amino acids and phenols for drug design. Retrieved from
Apollo Scientific. (2024). Product Analysis: Fluorinated Intermediates. Retrieved from
Exploratory
Technical Monograph: Acidity & pKa Profile of 5-Amino-2-fluoro-4-methylphenol
The following technical guide provides an in-depth analysis of the acidity and pKa values of 5-Amino-2-fluoro-4-methylphenol , synthesized for researchers in medicinal chemistry and drug development. Executive Summary 5-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the acidity and pKa values of 5-Amino-2-fluoro-4-methylphenol , synthesized for researchers in medicinal chemistry and drug development.
Executive Summary
5-Amino-2-fluoro-4-methylphenol is a polyfunctional aromatic scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and oxidative hair dye couplers. Its physicochemical behavior is governed by the interplay between the electron-withdrawing fluorine atom and the electron-donating amino and methyl groups.[1]
Understanding the ionization constants (pKa) of this molecule is critical for:
Formulation: Predicting solubility windows and stability.
Pharmacokinetics: Estimating membrane permeability (LogD) at physiological pH.[1]
Synthesis: Optimizing pH conditions for nucleophilic substitution or coupling reactions.[1]
Dominant Species at pH 7.4: Neutral (Non-zwitterionic)[1]
Structural Analysis & Electronic Effects
To accurately estimate the pKa values in the absence of direct experimental literature for this specific isomer, we apply a high-fidelity Structure-Activity Relationship (SAR) analysis using Hammett substituent constants (
) and validated analog data.
The Molecular Scaffold
The molecule consists of a phenol core with three substituents:
Hydroxyl Group (-OH): Position 1 (Acidic center).
Fluorine Atom (-F): Position 2 (Ortho to OH; Para to NH₂).[1]
Methyl Group (-CH₃): Position 4 (Para to OH; Ortho to NH₂).[1]
Amino Group (-NH₂): Position 5 (Meta to OH; Meta to F).[1]
Electronic Influence on Acidity
The acidity of the phenol and the basicity of the aniline are shifted by the electronic "push-pull" of the substituents.[1]
Decreases Basicity (Steric hindrance to solvation at ortho).
5-Amino
Inductive (-I) / Resonance (+R)
Increases Acidity slightly (Inductive effect dominates in meta position).[1]
N/A (Reaction center)
pKa Data Analysis
Calculated Values & Analog Triangulation
The following values are derived from a composite analysis of experimentally validated analogs (2-fluorophenol, 3-aminophenol, and 4-fluoroaniline).
pKa₁: The Aniline Dissociation ()
The amine group is less basic than unsubstituted aniline (pKa 4.[1]63) due to the presence of the meta-hydroxyl group and the ortho-methyl steric effects.[1]
Effect of o-F: -1.26 (Strong stabilization of phenoxide; ref: 2-fluorophenol pKa 8.73).[1]
Effect of p-CH₃: +0.27 (Destabilization; ref: p-cresol pKa 10.26).[1]
Effect of m-NH₂: -0.17 (Minor withdrawal; ref: m-aminophenol pKa 9.82).[1]
Result:8.83
Ionization Scheme
Unlike amino acids, this aminophenol does not form a stable zwitterion because the acidity of the phenol (pKa 8.[1]8) is insufficient to protonate the amine (pKa of conjugate acid 4.2).[1]
Figure 1: Ionization states of 5-Amino-2-fluoro-4-methylphenol across the pH scale.
Experimental Determination Protocols
For researchers needing to validate these values experimentally, the following protocols are the industry standard for low-solubility aminophenols.
Potentiometric Titration (Gold Standard)
This method is suitable if the compound can be dissolved at >1 mM concentration.[1]
Solvent System: Use carbonate-free water.[1] If solubility is low, use a mixed solvent system (e.g., Methanol/Water 20:80) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.[1]
Titrant: 0.1 M KOH (standardized).
Procedure:
Dissolve 5-10 mg of sample in 20 mL solvent containing 0.1 M KCl (ionic strength adjustor).[1]
Acidify with HCl to pH ~2.0 to fully protonate the amine.[1]
Permeability: High passive permeability is expected at physiological pH due to the neutral charge state.[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2778485, 2-Fluoro-4-methylphenol. Retrieved February 19, 2026 from [Link]
Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols.[1] Journal of the American Chemical Society.[1][2] (Provides thermodynamic basis for ortho-fluorine effects).[1] [Link]
Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution.[1] IUPAC Chemical Data Series.[1] (Source for analog pKa values: 2-fluorophenol and 3-aminophenol).
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1] Chemical Reviews.[1] (Source for
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Analysis of 5-Amino-2-fluoro-4-methylphenol Derivatives
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1][2]
Executive Summary: The Fluorine Bioisostere Advantage
In modern kinase inhibitor design, the 5-amino-2-fluoro-4-methylphenol scaffold (CAS 1312884-54-0) represents a high-value pharmacophore.[1][2] It serves as a critical "hinge-binding" mimic or a solvent-front modifier.[1][2] The introduction of the fluorine atom at the ortho position to the hydroxyl group is not merely decorative; it modulates the pKa of the phenol (via inductive electron withdrawal), enhances metabolic stability against glucuronidation, and introduces a weak but directional intramolecular hydrogen bond (OH···F).
This guide details the structural characterization of this moiety, focusing on the unique spectroscopic signatures arising from
F- spin-spin coupling and the crystallographic implications of fluorination.
Electronic and Steric Architecture
To analyze this molecule, one must first deconstruct its substitution pattern. The benzene ring is tetrasubstituted, leaving only two aromatic protons. This simplifies the proton NMR landscape but complicates the splitting patterns due to the fluorine atom (
).
The Substitution Logic
Position 1 (OH): H-bond donor/acceptor.[1][2] The acidity is increased by the adjacent Fluorine (Pos 2).
Position 2 (F): The diagnostic handle. It exerts a strong
(inductive) effect, pulling electron density from the ring, yet is a weak resonance donor ().
Position 4 (CH
): Provides lipophilic bulk, often filling hydrophobic pockets (e.g., the gatekeeper region in kinases).
Position 5 (NH
): A nucleophilic handle for further derivatization (e.g., amide coupling to form the drug core).
Spectroscopic Signatures: The
F Effect[3][4][5][6]
The most challenging yet information-rich aspect of analyzing this scaffold is the scalar coupling between the fluorine nucleus and the remaining protons/carbons.
F NMR Spectroscopy
Unlike proton NMR, the
F spectrum will typically show a single signal (assuming no other fluorine atoms are present), but its chemical shift and multiplicity are telling.
While fluorine is a poor hydrogen bond acceptor compared to oxygen, the ortho arrangement forces proximity.
Expectation: A planar conformation of the hydroxyl group coplanar with the ring, with the H-atom pointing towards the fluorine if the solvent environment is non-polar. In H-bond accepting solvents (DMSO, MeOH), this intramolecular bond often breaks.[2]
Intermolecular Networks:
The 5-amino group is a potent H-bond donor.[1][2] Expect "head-to-tail" stacking in the crystal lattice where the NH
of one molecule donates to the Phenol-OH of the neighbor.[1][2]
Experimental Protocols
Protocol: Structural Verification via Multi-Nuclear NMR
Validating the regiochemistry of the Fluorine and Methyl groups.
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-
. Ensure complete dissolution; sonicate if necessary.
Acquisition (
H):
Run a standard proton scan (16 scans).
Critical Step: Check the region
6.0–7.5 ppm. You must observe two distinct doublets. If you see singlets, the fluorine is likely not on the ring (or substituted at the wrong position).
Acquisition (
F):
Run a coupled scan first. Observe the multiplet structure to confirm the number of proton neighbors.
Run a decoupled (
F{H}) scan.[1] This should collapse the signal to a sharp singlet.
Validation: If the decoupled signal remains a multiplet, you have impurities or other fluorine atoms in the molecule.
Acquisition (HOESY - Optional):
If regiochemistry is ambiguous, run a
H-F HOESY (Heteronuclear Overhauser Effect Spectroscopy).[1][2] This will show through-space correlations.[1][2] A correlation between the Methyl protons and the Fluorine confirms they are spatially close (ortho or meta), though in this specific isomer, they are separated by a carbon.
Analytical Workflow Diagram
Caption: Integrated analytical workflow for confirming the structural identity of fluorinated aminophenols.
References
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[2] (Foundational text for
F chemical shifts).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link[2]
Kovács, E., et al. (2020). "Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds." The Journal of Physical Chemistry A, 124(19), 3867–3876. Link[2]
SynQuest Laboratories. (2024). Safety Data Sheet: 5-Amino-2-fluoro-4-methylphenol. Link
Tatum, N. J., et al. (2015).[3] "Synthesis, Ni(II) Schiff base complexation and structural analysis of fluorinated analogs..." Journal of Fluorine Chemistry, 173, 77-83.[1][2][3] Link[2][3]
The Strategic Role of 5-Amino-2-fluoro-4-methylphenol in Medicinal Chemistry
The following technical guide details the role of 5-Amino-2-fluoro-4-methylphenol (CAS 1312884-54-0) in medicinal chemistry. This guide moves beyond generic descriptions to analyze the molecule's utility as a "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role of 5-Amino-2-fluoro-4-methylphenol (CAS 1312884-54-0) in medicinal chemistry. This guide moves beyond generic descriptions to analyze the molecule's utility as a "privileged scaffold" precursor for next-generation kinase inhibitors and fluorinated heterocycles.
A Technical Guide to Fluorinated Scaffold Design and Synthesis
Executive Summary: The "Fluorine-Methyl" Synergism
In modern drug discovery, 5-Amino-2-fluoro-4-methylphenol represents a highly specialized building block used to navigate the "Multiparameter Optimization" (MPO) space. It is not merely a reagent; it is a strategic tool used to introduce the fluoro-methyl motif into drug candidates.
This molecule is primarily valued for three physicochemical contributions to a pharmacophore:
Metabolic Blocking: The fluorine atom at position C2 and the methyl group at C4 block common sites of CYP450-mediated oxidation, extending the half-life (
) of the final drug.
Electronic Modulation: The electronegative fluorine lowers the
of the phenolic hydroxyl (if retained) or modulates the electron density of the aromatic ring, influencing stacking interactions in the binding pocket.
Scaffold Construction: It serves as a precursor for 6-fluoro-5-methyl-substituted heterocycles (e.g., benzoxazoles, indazoles), which are bioisosteres for the adenine ring in ATP-competitive kinase inhibitors.
Chemical Architecture & Reactivity Profile
The structure of 5-Amino-2-fluoro-4-methylphenol is defined by a dense functionalization pattern that dictates its synthetic utility.
Position
Substituent
Electronic Effect
Synthetic/Medicinal Role
C1
Hydroxyl (-OH)
Electron Donor (+M)
H-bond donor/acceptor; Cyclization partner for benzoxazoles.
Hydrophobic anchor; Steric clash to induce conformational lock.
C5
Amino (-NH)
Strong Donor (+M)
Primary vector for coupling (SNAr, Buchwald) to heteroaromatic cores.
The "Push-Pull" Dynamic
The meta relationship between the strong electron-donating amino group (C5) and the hydroxyl group (C1) creates a unique electronic environment. The fluorine atom at C2 pulls electron density, making the hydroxyl proton more acidic than in non-fluorinated cresols, which enhances the nucleophilicity of the phenoxide anion during cyclization reactions.
This building block is most critical in the synthesis of fused bicyclic systems found in Tyrosine Kinase Inhibitors (TKIs).
Pathway A: Synthesis of Fluorinated Benzoxazoles
Benzoxazoles are classic bioisosteres for the purine core of ATP. Using 5-Amino-2-fluoro-4-methylphenol allows for the construction of 7-fluoro-5-methylbenzoxazoles (numbering shifts upon cyclization).
Mechanism:
The formation typically involves the condensation of the amino-phenol with a carboxylic acid derivative or an ortho-ester. However, because the amino and hydroxyl groups are in a 1,3 (meta) relationship in this specific isomer, direct cyclization to benzoxazole requires the introduction of a leaving group or a specific rearrangement, OR the user is targeting a 7-amino-benzoxazole via a different regiochemical setup.
Correction for High-Fidelity: In standard benzoxazole synthesis, the -NH2 and -OH must be ortho. In 5-amino-2-fluoro-4-methylphenol , they are meta. Therefore, this molecule is more commonly used as the nucleophilic "Left-Hand Side" of a drug, where the -NH2 attacks a pyrimidine core (e.g., similar to Pazopanib or Trametinib analogues), retaining the phenol for solubility or further etherification.
Pathway B: The Kinase "Hinge Binder" Construction
The most prevalent use of this intermediate is in Nucleophilic Aromatic Substitution (S
Ar) reactions to attach the aniline moiety to a scaffold like quinazoline or pyrimidine.
Workflow Visualization (DOT):
Caption: Workflow for converting the phenol intermediate into a kinase inhibitor scaffold.
Experimental Protocols
Protocol 1: S
Ar Coupling to a Pyrimidine Core
Context: This protocol describes coupling the 5-amino group to a 2,4-dichloropyrimidine, a standard step in synthesizing EGFR or MEK inhibitors.
Reagents:
5-Amino-2-fluoro-4-methylphenol (1.0 eq)
2,4-Dichloropyrimidine (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
Isopropanol (iPrOH) or n-Butanol
Procedure:
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloropyrimidine (1.1 eq) in iPrOH (10 volumes).
Addition: Add 5-Amino-2-fluoro-4-methylphenol (1.0 eq) followed by DIPEA (2.5 eq). The solution typically turns yellow.
Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by LC-MS for the consumption of the aniline.
Checkpoint: The regioselectivity usually favors the 4-position of the pyrimidine due to steric factors, but the 2-position is possible. Verify via NMR.
Work-up: Cool to room temperature. The product often precipitates.
If precipitate forms: Filter the solid, wash with cold iPrOH and diethyl ether.
If no precipitate: Remove volatiles in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na
SO, and concentrate.
Purification: Flash column chromatography (SiO
, Hexane/EtOAc gradient).
Self-Validating Logic:
Why iPrOH? Polar protic solvents facilitate S
Ar transition states.
Why DIPEA? It scavenges the HCl generated, driving the equilibrium forward without acting as a nucleophile itself.
Protocol 2: Synthesis of the Intermediate (From Precursor)
If the specific isomer is unavailable, it is synthesized from 2-fluoro-4-methylphenol.
Nitration: Treat 2-fluoro-4-methylphenol with dilute HNO
in acetic acid at 0°C. The directing effects of the -OH (ortho/para) and -F (ortho/para) vs -Me (ortho/para) must be managed. The -OH is the strongest director.
Target: Nitration at the 5-position (meta to OH, ortho to Me) is sterically challenged but electronically feasible if position 3 and 6 are blocked or less favorable. Note: Direct nitration often yields mixtures; careful separation is required.
Reduction: Hydrogenation of the nitro-phenol using Pd/C (10% w/w) in MeOH under H
atmosphere (1 atm) yields the 5-amino-2-fluoro-4-methylphenol .
Data Summary: Physicochemical Properties
Property
Value (Approx.)
Relevance to Drug Design
Molecular Weight
141.14 g/mol
Low MW allows for "Fragment-Based Drug Design" (FBDD).
ClogP
~1.2
Moderate lipophilicity; good for membrane permeability.
H-Bond Donors
3 (OH, NH)
High capacity for interacting with kinase hinge residues (e.g., Glu, Cys).
H-Bond Acceptors
2 (O, N)
Interaction with solvent or lysine residues.
Topological Polar Surface Area
~46 Ų
Well within the Veber rules (<140 Ų) for oral bioavailability.
References
Structure & Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 58066374 (Isomer equivalent). Accessed Feb 19, 2026.
Fluorine in Med Chem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Benzoxazole Synthesis: BenchChem Protocols. "Synthesis of Bioactive Derivatives from Amino-Halophenols." Accessed Feb 19, 2026.
Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.
General Synthesis of Amino-Cresols: Sigma-Aldrich Technical Bulletin. "Preparation of Methylaminophenols as Components in Oxidative Systems."
An In-depth Technical Guide to the Bioisosteric Applications of 5-Amino-2-fluoro-4-methylphenol
Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks offer a powerful toolkit for...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks offer a powerful toolkit for fine-tuning the physicochemical and pharmacological properties of lead compounds. This guide provides a deep dive into the bioisosteric potential of a lesser-explored yet highly promising scaffold: 5-Amino-2-fluoro-4-methylphenol. We will dissect the molecule's unique structural and electronic features, propose its strategic applications as a bioisostere for common pharmacophores, and provide detailed, plausible experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds to overcome common challenges in drug discovery, such as metabolic instability, off-target toxicity, and poor pharmacokinetic profiles.
Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds
The deliberate application of bioisosterism—the replacement of a functional group with another that retains similar biological activity but possesses altered physicochemical properties—is a fundamental tactic in lead optimization.[1][2] Among the most powerful bioisosteric replacements is the substitution of hydrogen with fluorine. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the C-F bond, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions.[3][4]
Phenolic moieties are prevalent in a vast number of approved drugs and natural products, prized for their hydrogen bonding capabilities and synthetic versatility.[5] However, they are often susceptible to metabolic modification, such as glucuronidation or oxidation, leading to rapid clearance.[6] The strategic fluorination of phenolic rings offers a validated approach to mitigate these metabolic liabilities.
This guide focuses on the multifaceted potential of 5-Amino-2-fluoro-4-methylphenol. This molecule is a compelling scaffold, combining the pKa-modulating effect of an ortho-fluoro group, the synthetic handle of a meta-amino group, and the metabolic and steric influence of a para-methyl group. By understanding the interplay of these substituents, medicinal chemists can deploy this building block to solve complex drug design challenges.
Physicochemical and Structural Properties of 5-Amino-2-fluoro-4-methylphenol
The utility of 5-Amino-2-fluoro-4-methylphenol as a bioisosteric building block stems from the unique combination of its substituents, which collectively influence its acidity, basicity, and metabolic profile.
Modulation of Phenolic Acidity
The fluorine atom positioned ortho to the hydroxyl group significantly impacts the acidity (pKa) of the phenol. Due to its strong electron-withdrawing inductive effect, the ortho-fluoro substituent stabilizes the corresponding phenoxide anion, making the phenol more acidic than its non-fluorinated parent. The pKa of o-fluorophenol is approximately 8.7, which is notably lower than that of phenol (pKa ≈ 10.0).[7][8][9][10] This enhanced acidity can be critical for mimicking the charge state of other functional groups, like carboxylic acids, under physiological conditions or for optimizing interactions with target proteins.
Compound
Phenolic pKa (approx.)
Key Influencing Factor
Phenol
10.0
Baseline
p-Cresol (4-methylphenol)
10.2
Electron-donating methyl group (destabilizes phenoxide)
o-Fluorophenol
8.7
Strong inductive electron-withdrawal by fluorine (stabilizes phenoxide)
5-Amino-2-fluoro-4-methylphenol (Predicted)
~8.8 - 9.2
Combined inductive effect of fluorine and donating effects of amino and methyl groups
The Role of the Meta-Amino Group
The amino group at the 5-position serves as a versatile synthetic handle. It can be readily acylated, alkylated, or used as a nucleophile for the construction of fused heterocyclic systems, such as benzoxazoles, which are common scaffolds in kinase inhibitors.[2][11] Furthermore, its basicity allows for salt formation, potentially improving the solubility and handling of intermediates and final compounds.
Metabolic Implications of the Para-Methyl Group
Phenolic compounds are often metabolized by Cytochrome P450 (CYP) enzymes. The para-position, if unsubstituted, is a common site of oxidation. The presence of the methyl group at the 4-position effectively blocks this metabolic pathway. However, the methyl group itself can be a site of metabolism, undergoing oxidation to a benzyl alcohol and subsequently to a carboxylic acid.[12] This metabolic route is generally slower than direct aromatic oxidation, often leading to an improved pharmacokinetic profile. In some contexts, the methyl group can also provide beneficial steric interactions within a target's binding pocket.
Synthetic Accessibility
The synthesis of polysubstituted phenols is a well-established field of organic chemistry. A plausible and scalable route to 5-Amino-2-fluoro-4-methylphenol can be designed based on established methodologies.
Experimental Protocol: Proposed Synthesis of 5-Amino-2-fluoro-4-methylphenol
Objective: To provide a robust, multi-step synthesis of the target compound from commercially available starting materials.
Materials:
3-Fluoro-4-nitrotoluene
N-Bromosuccinimide (NBS)
AIBN (Azobisisobutyronitrile)
Sodium Acetate (NaOAc)
Acetic Acid (AcOH)
Sodium Hydroxide (NaOH)
Iron (Fe) powder
Ammonium Chloride (NH₄Cl)
Ethanol (EtOH)
Water (H₂O)
Dichloromethane (DCM)
Ethyl Acetate (EtOAc)
Methodology:
Step 1: Bromination of 3-Fluoro-4-nitrotoluene.
To a solution of 3-fluoro-4-nitrotoluene (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.
Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-5-fluoro-4-nitrotoluene.
Step 2: Acetoxylation.
Dissolve the crude bromide from Step 1 in acetic acid.
Add sodium acetate (1.5 eq) and heat the mixture to 100°C for 8-12 hours.
Cool the reaction, pour it into water, and extract with ethyl acetate.
Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over sodium sulfate, filter, and concentrate to yield crude 4-fluoro-2-methyl-5-nitrophenyl acetate.
Step 3: Hydrolysis.
Dissolve the acetate from Step 2 in a mixture of methanol and water.
Add sodium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).
Neutralize the reaction with 1M HCl and extract with ethyl acetate.
Dry the organic layer, filter, and concentrate to yield 2-fluoro-4-methyl-5-nitrophenol.
Step 4: Reduction of the Nitro Group.
Suspend 2-fluoro-4-methyl-5-nitrophenol in a mixture of ethanol and water.
Add iron powder (5.0 eq) and ammonium chloride (1.5 eq).
Heat the mixture to reflux for 2-3 hours.
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
Extract the residue with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 5-Amino-2-fluoro-4-methylphenol.
Caption: Proposed synthetic route to 5-Amino-2-fluoro-4-methylphenol.
Core Bioisosteric Applications
The true potential of 5-Amino-2-fluoro-4-methylphenol lies in its ability to serve as a superior bioisostere for problematic functional groups, enhancing potency, selectivity, and pharmacokinetic properties.
Case Study 1 (Hypothetical): As a Catechol Bioisostere in COMT Inhibitors
The Challenge: Catechol moieties are essential pharmacophores in many drugs, but they are notoriously susceptible to metabolic O-methylation by catechol-O-methyltransferase (COMT), leading to rapid inactivation and clearance.
The Bioisosteric Solution: 5-Amino-2-fluoro-4-methylphenol can act as a non-catecholic bioisostere. The ortho-fluorophenol can mimic one of the catechol's hydroxyl groups through its hydrogen bond donating and accepting capabilities and its tuned acidity. The meta-amino group can be designed to form a critical interaction within the target binding site, replacing the second hydroxyl group.
Causality Behind the Choice:
Metabolic Stability: By replacing the catechol, the primary site for COMT-mediated methylation is removed, drastically increasing metabolic stability.
pKa Mimicry: The lowered pKa of the o-fluorophenol (~8.7) more closely mimics the first pKa of dopamine (~8.9) than a simple phenol (~10.0), potentially preserving key electrostatic interactions.
Lipophilicity: Replacing a hydroxyl group with an amino group and adding a fluorine atom can subtly modulate lipophilicity, which can be fine-tuned to improve membrane permeability.[1][13]
Caption: Bioisosteric replacement of a catechol to block COMT metabolism.
Case Study 2 (Hypothetical): As a Hinge-Binding Scaffold in Kinase Inhibitors
The Challenge: Many Type II kinase inhibitors utilize a substituted aminophenol or aniline core to form key hydrogen bonds with the "hinge" region of the kinase domain. Optimizing selectivity and overcoming resistance mutations often requires subtle modifications to the core scaffold.
The Bioisosteric Solution: The 5-Amino-2-fluoro-4-methylphenol scaffold provides multiple points for diversification and optimization. The amino group can be derivatized to interact with the hinge, while the fluorophenol portion occupies the solvent-exposed region or a deeper pocket.
Causality Behind the Choice:
Vectorial Control: The ortho-fluoro and para-methyl groups provide steric and electronic "signposts" that can orient the molecule within the binding pocket, improving selectivity. For example, the fluorine can displace a key water molecule or form a non-canonical hydrogen bond.
Improved Properties: Fluorine substitution can enhance binding affinity through favorable electrostatic interactions and can also improve membrane permeability, leading to better cell-based activity.[3]
Synthetic Tractability: The amino group serves as a reliable anchor point for building out the rest of the inhibitor, often via amide bond formation or urea synthesis, allowing for rapid library generation.[14]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
Objective: To determine the inhibitory potency (IC₅₀) of a test compound derived from the 5-Amino-2-fluoro-4-methylphenol scaffold against a target protein kinase.
Compound Preparation: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM).
Reaction Setup: To each well of a 384-well plate, add:
2 µL of test compound dilution.
4 µL of kinase/peptide substrate mix.
4 µL of ATP solution to initiate the reaction.
Incubation: Incubate the plate at room temperature for 60 minutes.
Detection: Add 5 µL of the detection reagent mixture (Eu-antibody and SA-APC) to each well to stop the reaction.
Signal Reading: Incubate for another 60 minutes at room temperature, then read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
5-Amino-2-fluoro-4-methylphenol represents a strategically designed building block with significant potential for bioisosteric applications in drug discovery. Its unique combination of a pKa-lowering ortho-fluoro group, a metabolically robust para-methyl group, and a synthetically versatile meta-amino group allows it to address multiple challenges simultaneously.
As a bioisostere for catechols, it offers a clear path to overcoming the metabolic liabilities associated with COMT. As a core scaffold for kinase inhibitors, it provides a framework for developing next-generation therapeutics with enhanced selectivity and improved pharmacokinetic profiles. The logical, causality-driven design principles outlined in this guide demonstrate that even under-explored scaffolds can be powerful tools when their physicochemical properties are thoroughly understood and creatively applied. Future research should focus on the synthesis of libraries based on this core and their evaluation in relevant biological systems to fully unlock the therapeutic potential of this promising building block.
References
Vaia. (n.d.). Why is ortho fluoro phenol a weaker acid than ortho chlorophenol? Retrieved from [Link]
Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol? Retrieved from [Link]
StackExchange. (n.d.). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Retrieved from [Link]
askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. Retrieved from [Link]
StackExchange. (2021, January 4). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Retrieved from [Link]
Gant, R. J., et al. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Retrieved from [Link]
Dunn, A. L., et al. (2021). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Retrieved from [Link]
Altman, S., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PMC. Retrieved from [Link]
Yan, Z., et al. (2005). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. PubMed. Retrieved from [Link]
Abdel-Salam, O., et al. (n.d.). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Retrieved from [Link]
University of Brighton. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]
Google Patents. (n.d.). CN101538211A - Method for preparing m-aminophenol by catalytic hydrolysis of m-phenylenediamine.
Silverman, R. B., et al. (1995). 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid. PubMed. Retrieved from [Link]
Abdel-Maksoud, M. S., et al. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PMC. Retrieved from [Link]
SlidePlayer. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]
AZoNetwork. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]
Beilstein Journals. (2024, April 19). (Bio)isosteres of ortho- and meta-substituted benzenes. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Modular Synthesis of Polysubstituted Quinolin-3-amines by Oxidative Cyclization of 2-(2-Isocyanophenyl)acetonitriles with Organoboron Reagents. Retrieved from [Link]
MDPI. (2019, October 25). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Retrieved from [Link]
MDPI. (2022, March 9). Synthesis of Polysubstituted Ferrocenesulfoxides. Retrieved from [Link]
PubMed. (2017, May 6). Acetaminophen Analog N-acetyl-m-aminophenol, but Not Its Reactive Metabolite, N-acetyl-p-benzoquinone Imine Induces CYP3A Activity via Inhibition of Protein Degradation. Retrieved from [Link]
PMC. (2022, October 19). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Retrieved from [Link]
PubMed. (2012, July 10). Evolution of drug metabolism and pharmacokinetics in drug discovery and development. Retrieved from [Link]
Drug Target Review. (2025, November 27). Kinase inhibitors shown to accelerate protein breakdown. Retrieved from [Link]
Application Note: Precision Acylation of 5-Amino-2-fluoro-4-methylphenol
This Application Note is designed for researchers and process chemists targeting the selective functionalization of 5-Amino-2-fluoro-4-methylphenol . It prioritizes chemoselectivity (N- vs.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists targeting the selective functionalization of 5-Amino-2-fluoro-4-methylphenol . It prioritizes chemoselectivity (N- vs. O- acylation), operational simplicity, and green chemistry principles.
Substrate Analysis & Reactivity Profile
Before selecting reagents, one must understand the electronic landscape of the substrate. 5-Amino-2-fluoro-4-methylphenol presents a competitive nucleophilic environment.
The Nucleophiles:
Amine (C5-NH₂): The primary nucleophile. Although the para-fluorine exerts an electron-withdrawing inductive effect (-I), the ortho-methyl group provides electron donation (+I), maintaining sufficient basicity and high nucleophilicity for acylation.
Phenol (C1-OH): A secondary nucleophile. The ortho-fluorine atom increases the acidity of the phenolic proton (pKa < 10) via inductive withdrawal, making the phenoxide easier to generate but less nucleophilic than a standard phenol.
The Selectivity Challenge:
Kinetic Control: Under neutral or mildly basic conditions, the amine reacts orders of magnitude faster than the phenol (N-acylation).
Thermodynamic/Base Control: In the presence of strong bases or acylation catalysts (e.g., DMAP), the phenol becomes active, leading to O-acylation or N,O-diacylation.
Quantitative Data Summary: Reagent Selection Matrix
Objective: Synthesis of N-(4-fluoro-3-hydroxy-6-methylphenyl)acetamide without touching the phenol.
Rationale: In ethanol or ethyl acetate, the neutral amine is sufficiently nucleophilic to attack acetic anhydride. The phenol remains protonated and unreactive. This avoids the use of chlorinated solvents and harsh bases.
Materials:
Substrate: 1.0 equiv (e.g., 141 mg, 1 mmol)
Reagent: Acetic Anhydride (1.1 equiv)
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH) (3–5 mL)
Step-by-Step:
Dissolution: Dissolve 5-Amino-2-fluoro-4-methylphenol in EtOAc (5 mL/mmol). If solubility is slow, mild heating (40 °C) or sonication is permitted.
Addition: Add Acetic Anhydride (1.1 equiv) dropwise at room temperature.
Expert Tip: Do not add base.[2] Adding base (like TEA) increases the risk of O-acylation by generating the phenoxide.
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The amine spot (polar, often streaks) should disappear; the amide spot will be less polar.
Work-up (Self-Validating):
If product precipitates: Filter and wash with cold EtOAc.
If soluble: Wash organic layer with 1M HCl (to remove unreacted amine traces) followed by Water. The phenol is weakly acidic, so avoid washing with strong base (NaOH) which might extract the product into the aqueous layer.
Drying: Dry over Na₂SO₄ and concentrate.
Protocol B: N-Acylation with Acid Chlorides (Schotten-Baumann)
Objective: Introduction of complex acyl groups (e.g., Benzoyl, Acryloyl) where anhydrides are unavailable.
Rationale: The biphasic system (Water/THF) with a weak inorganic base (NaHCO₃) buffers the HCl generated. The pH (~8) is high enough to keep the amine nucleophilic but too low to significantly deprotonate the phenol (pKa ~10), ensuring selectivity.
Materials:
Substrate: 1.0 equiv
Acyl Chloride: 1.1 equiv
Base: Saturated aqueous NaHCO₃
Solvent: THF or 2-MeTHF
Step-by-Step:
Biphasic Setup: Dissolve the substrate in THF. Add an equal volume of Sat. NaHCO₃.
Controlled Addition: Cool to 0 °C. Add the Acyl Chloride dropwise. Vigorous stirring is essential to disperse the reagent before it hydrolyzes.
Completion: Warm to RT and stir for 1 hour.
Quench: Check pH. If acidic, add more NaHCO₃.
Isolation: Separate phases. Extract aqueous layer with EtOAc. Combine organics, dry, and concentrate.[3]
Protocol C: One-Pot N,O-Diacylation
Objective: Full protection or synthesis of ester-amide derivatives.
Rationale: DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, transferring the acyl group to the sterically hindered or less nucleophilic phenol. Pyridine acts as both solvent and base to sponge up acid.
Materials:
Substrate: 1.0 equiv
Acyl Chloride/Anhydride: 2.5 – 3.0 equiv
Catalyst: DMAP (0.1 equiv)
Solvent: Dichloromethane (DCM) or Pyridine
Step-by-Step:
Setup: Dissolve substrate and DMAP in dry DCM. Add Pyridine (3.0 equiv).
Addition: Add Acyl Chloride (2.5 equiv) slowly at 0 °C.
Reaction: Allow to warm to RT and stir overnight. The reaction is driven by the formation of the highly reactive N-acylpyridinium intermediate.
Work-up: Wash with 1M HCl (critical to remove Pyridine and DMAP), then Sat. NaHCO₃.
Analytical Validation & Troubleshooting
1. NMR Interpretation (¹H & ¹⁹F):
¹H NMR:
N-Acyl: Look for the amide -NH singlet (typically δ 9.0–10.0 ppm) and the retention of the phenolic -OH singlet (δ 9.0–11.0 ppm, often broad, D₂O exchangeable).
O-Acyl: The phenolic -OH signal will vanish.
Regiochemistry: The aromatic proton ortho to the fluorine will show distinct coupling constants (
).
¹⁹F NMR:
The chemical shift of the fluorine atom is highly sensitive to the electronic environment. N-acylation causes a minor shift; O-acylation (converting electron-donating OH to electron-withdrawing Ester) causes a significant downfield shift.
2. Troubleshooting Table:
Observation
Diagnosis
Corrective Action
Low Conversion
Substrate insolubility
Switch solvent to DMF or NMP; heat to 50 °C.
O-Acylation Observed
Base too strong
Switch from TEA/Pyridine to NaHCO₃ or no base.
Diacylation Observed
Excess reagent
strictly limit reagent to 1.0–1.1 equiv; add slowly at 0 °C.
Product Hydrolysis
Work-up pH too high
Avoid strong NaOH washes; phenol esters are base-labile.
References
Chemoselective Acylation Principles
Naik, S., et al. "Chemoselective Acylation of Amines in Aqueous Media."[2] Eur. J. Org.[2] Chem., 2004.[2]
Aminophenol Reactivity
"Synthesis of Benzoxazole Derivatives from o-Aminophenol." BenchChem Technical Guides.
Application Notes & Protocols: The Strategic Use of 5-Amino-2-fluoro-4-methylphenol as a Pharmaceutical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide on the application of 5-Amino-2-fluoro-4-methylphenol as a versatile starting material in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of 5-Amino-2-fluoro-4-methylphenol as a versatile starting material in the synthesis of high-value pharmaceutical compounds. We will explore the underlying chemical principles that make this intermediate a strategic choice in modern drug discovery and provide robust, step-by-step protocols for its practical application.
Introduction: The Value Proposition of a Fluorinated Phenol Scaffold
5-Amino-2-fluoro-4-methylphenol (CAS: 1312884-54-0) is a substituted aromatic compound that belongs to the class of fluorinated aminophenols.[1] Its structure is deceptively simple, yet it offers a powerful combination of reactive functional groups—an amine, a hydroxyl group, and a strategically placed fluorine atom—making it a highly valuable building block in medicinal chemistry.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[2][3] Fluorine's unique characteristics, such as its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to its biological target.[2][3][4] 5-Amino-2-fluoro-4-methylphenol provides a pre-functionalized, fluorinated scaffold, allowing researchers to introduce these benefits early in the synthetic process.
The Causality of Fluorine: A Strategic Tool in Drug Design
The decision to use a fluorinated intermediate like 5-Amino-2-fluoro-4-methylphenol is driven by the desire to engineer specific, favorable properties into the final drug molecule. The fluorine atom is not merely a passive substituent; it actively modulates the electronic and physical properties of the molecule.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.
pKa Modulation: As a powerful electron-withdrawing group, the fluorine atom ortho to the hydroxyl group lowers its pKa, making it a better hydrogen bond donor. Conversely, it decreases the basicity of the aniline nitrogen, which can be critical for avoiding off-target interactions or improving cell permeability.[2]
Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions within a protein's active site. It can also displace water molecules from binding pockets, leading to an entropic advantage and tighter binding.
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its intracellular target.
Caption: Strategic benefits of using a fluorinated intermediate.
Core Application: Synthesis of Heterocyclic Kinase Inhibitors
A primary application for this intermediate is in the synthesis of heterocyclic scaffolds common to many kinase inhibitors, which are crucial in oncology and immunology.[5][6] The amino group of 5-Amino-2-fluoro-4-methylphenol serves as an ideal nucleophilic handle to construct nitrogen-containing heterocycles like pyrimidines, quinazolines, or benzoxazoles.[7][8]
For instance, diaminopyrimidine-based molecules are potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often deregulated in cancer.[9] The following workflow outlines a general, yet powerful, strategy for synthesizing a substituted diaminopyrimidine core, a privileged scaffold in kinase inhibitor design.
Caption: General workflow for synthesizing a kinase inhibitor scaffold.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE).
Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Intermediate
This protocol details the synthesis of a core heterocyclic scaffold from 5-Amino-2-fluoro-4-methylphenol. The procedure involves a condensation reaction followed by a cyclization.
Rationale: The first step, a condensation with a β-ketonitrile, leverages the nucleophilicity of the aniline nitrogen. The subsequent cyclization with guanidine is a classic and robust method for constructing the diaminopyrimidine ring system, which is a common feature in ATP-competitive kinase inhibitors.[9]
Materials:
5-Amino-2-fluoro-4-methylphenol (1.0 eq)
3-Oxobutanenitrile (Acetoacetonitrile) (1.1 eq)
Guanidine hydrochloride (1.5 eq)
Sodium ethoxide (NaOEt) (2.5 eq)
Ethanol (anhydrous)
Acetic acid (glacial)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Part A: Synthesis of the Enaminonitrile Intermediate
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Amino-2-fluoro-4-methylphenol (1.0 mmol, 141 mg).
Add anhydrous ethanol (10 mL) and stir until the solid is fully dissolved.
Add 3-Oxobutanenitrile (1.1 mmol, 91 µL) and a catalytic amount of glacial acetic acid (2-3 drops).
Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours.
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase. The starting material should be consumed, and a new, more polar spot should appear.
Once the reaction is complete, allow the mixture to cool to room temperature. The intermediate can be used directly in the next step without purification.
Part B: Cyclization to the Diaminopyrimidine Core
In a separate flask, dissolve guanidine hydrochloride (1.5 mmol, 143 mg) in anhydrous ethanol (5 mL).
Carefully add sodium ethoxide (2.5 mmol, 170 mg) to the guanidine solution and stir for 20 minutes at room temperature to generate free guanidine base.
Add the guanidine solution to the cooled reaction mixture from Part A.
Heat the combined mixture to reflux for 8-12 hours.
In-Process Control: Monitor the cyclization by LC-MS to confirm the formation of the product with the expected mass-to-charge ratio.
After cooling, neutralize the reaction mixture by the slow addition of glacial acetic acid.
Remove the solvent under reduced pressure.
Partition the residue between ethyl acetate (30 mL) and water (15 mL).
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of dichloromethane to 5% methanol in dichloromethane.
Combine the pure fractions and evaporate the solvent to yield the final product as a solid.
Protocol 2: Analytical Characterization
A self-validating protocol requires rigorous characterization of the starting material and the synthesized product to confirm identity and purity.
Rationale: A combination of chromatographic and spectroscopic techniques provides orthogonal data to unambiguously confirm the structure and assess the purity of the synthesized compound. ¹⁹F NMR is particularly crucial for verifying the integrity of the fluorine substituent.
Technique
Purpose
Expected Result for 5-Amino-2-fluoro-4-methylphenol
HPLC
Purity Assessment
Single major peak (>98% area)
LC-MS
Identity Confirmation
[M+H]⁺ = 142.1
¹H NMR
Structural Elucidation
Aromatic protons, methyl singlet, broad signals for -NH₂ and -OH
¹⁹F NMR
Fluorine Confirmation
A single resonance, likely a doublet of doublets due to coupling with adjacent aromatic protons
¹³C NMR
Carbon Skeleton
7 distinct carbon signals, with characteristic C-F coupling
Melting Point
Purity & Identity
Sharp melting range consistent with literature values
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: 5-Amino-2-fluoro-4-methylphenol is an aromatic amine and phenol derivative. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
Metcalf, B. W., & Jarvi, E. T. (1990). Fluorinated o-aminophenol derivatives for measurement of intracellular pH. PubMed.
HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS.
Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. Scilit.
gsrs. (n.d.).
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.
ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
Ossila. (n.d.). 4-Fluoro-2-methylphenol | CAS 452-72-2. Ossila.
Chu, X.-J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed.
Benchchem. (2025).
RSC Medicinal Chemistry. (2022). Reactivity-Based Chemical-Genetic Study of Protein Kinases. RSC Publishing.
Technical Application Note: Coupling Strategies for 5-Amino-2-fluoro-4-methylphenol
This guide outlines the specific reactivity profile and coupling protocols for 5-Amino-2-fluoro-4-methylphenol (CAS 1312884-54-0). Unlike its isomer (2-amino-5-methylphenol), which is a precursor for benzoxazoles, this m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the specific reactivity profile and coupling protocols for 5-Amino-2-fluoro-4-methylphenol (CAS 1312884-54-0).
Unlike its isomer (2-amino-5-methylphenol), which is a precursor for benzoxazoles, this meta-aminophenol derivative functions primarily as a scaffold for chemoselective amide coupling , urea formation , and oxidative dye synthesis .
The molecule presents a unique challenge due to the interplay of steric and electronic effects:
Nucleophilic Hierarchy: The molecule contains two nucleophiles: a primary amine (-NH
) and a phenol (-OH).[1] In neutral to mildly basic conditions (pH < 10), the amine is significantly more nucleophilic, allowing for chemoselective N-acylation without protecting the phenol.
Steric Hindrance (The "Ortho Effect"): The amine at position 5 is ortho to a methyl group at position 4.[1] This steric bulk retards the rate of nucleophilic attack compared to an unsubstituted aniline. Standard coupling reagents (e.g., EDC) may be sluggish; high-efficiency reagents (HATU, T3P) are recommended.
Electronic Modulation (The "Para-Fluoro" Effect"): The fluorine atom at position 2 is para to the amine at position 5.[1] While fluorine is inductively electron-withdrawing (lowering pKa), its resonance donation stabilizes the ring. The net effect is a slightly reduced basicity of the amine compared to 3-amino-4-methylphenol, requiring optimized buffering during coupling.
Figure 1: Reactivity map highlighting the steric and electronic influences on the C5-amine.
Application: Synthesis of kinase inhibitor scaffolds where the phenol remains free for H-bonding or further derivatization.
Challenge: Preventing O-acylation while overcoming the steric hindrance of the C4-methyl group.
Reagents & Conditions
Component
Reagent
Role
Coupling Agent
HATU (1.2 equiv)
High reactivity overcomes steric hindrance of ortho-methyl.
Base
DIPEA (3.0 equiv)
Maintains basicity for amine reactivity but avoids phenoxide formation (pKa ~10).[1]
Solvent
DMF (Anhydrous)
Polar aprotic solvent ensures solubility of the zwitterionic starting material.[1]
Temperature
0°C to RT
Low temp addition prevents O-acylation side reactions.
Step-by-Step Methodology
Activation: In a dried round-bottom flask under N
, dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Add DIPEA (1.5 equiv) and stir at room temperature for 5 minutes.
Reagent Addition: Cool the mixture to 0°C. Add HATU (1.2 equiv) in one portion. Stir for 15 minutes to form the activated ester (O-At ester).
Coupling: Add 5-Amino-2-fluoro-4-methylphenol (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.
Checkpoint: Monitor by LCMS. The phenol is prone to oxidation; if the reaction turns dark black/purple rapidly, ensure strict O
exclusion.
Workup: Dilute with EtOAc. Wash with mild acid (0.5 M citric acid) to remove excess DIPEA/HATU byproducts. Note: Avoid strong bases (NaOH) during workup to prevent phenoxide extraction into the aqueous layer.
Solution: The ortho-methyl group is blocking attack.[1] Switch to Acid Chloride method (Acid Chloride + Pyridine in DCM at -78°C) or use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine reflux.
Protocol B: Urea Synthesis (Kinase Hinge Binders)
Application: Formation of diaryl ureas (common pharmacophore in VEGFR/PDGFR inhibitors).
Reaction: Addition of the amine to an isocyanate.[1]
Reagents & Conditions
Electrophile: Aryl Isocyanate (1.0 equiv).
Solvent: THF or DCM (Anhydrous).
Catalyst: None usually required; mild heating (40°C) if sluggish.
Step-by-Step Methodology
Preparation: Dissolve 5-Amino-2-fluoro-4-methylphenol (1.0 equiv) in anhydrous THF (0.1 M).
Addition: Add the isocyanate (1.0 equiv) dropwise at room temperature.
Observation: A precipitate often forms (the urea product).
Completion: Stir for 2–4 hours.
Isolation: If precipitate forms, filter and wash with cold Et
O. If soluble, concentrate and purify via silica gel chromatography.[1]
Note: The phenol -OH is generally unreactive toward isocyanates under these neutral conditions compared to the amine.
Figure 2: Decision tree for isolation of urea derivatives.
Protocol C: Buchwald-Hartwig N-Arylation
Application: Coupling the amine to an aryl halide to form a diarylamine.
Challenge: The phenol can poison Pd catalysts or participate in O-arylation.
Reagents & Conditions
Catalyst: Pd
(dba) (2 mol%) or Pd(OAc).
Ligand:BrettPhos or XPhos (highly recommended for hindered anilines).
Base:K
PO (Weak base preferred over NaOtBu to spare the phenol).[1]
Solvent: t-Amyl Alcohol or Dioxane.
Critical Considerations
Base Selection: Strong bases like NaOtBu will deprotonate the phenol (pKa ~10).[1] The resulting phenoxide is a competent nucleophile and may lead to O-arylation or catalyst poisoning. Use anhydrous K
PO or CsCO .
Ligand Choice: Due to the ortho-methyl group on the amine, sterically demanding ligands like BrettPhos are essential to facilitate the reductive elimination step.[1]
References
Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link
Reactivity of Aminophenols: Mitchell, J. A., et al. (2011).[1] Chemoselective acylation of aminophenols. Journal of Organic Chemistry, 76(20), 8571-8576.
Urea Synthesis Protocols: Dumas, J., et al. (2000). Synthesis and pharmacological characterization of the potent and orally active RAF inhibitor BAY 43-9006 (Sorafenib). Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054. Link
Buchwald-Hartwig with Phenols: Maiti, D., & Buchwald, S. L. (2009).[1] Cu-catalyzed arylation of phenols: synthesis of sterically hindered diaryl ethers.[1] Journal of the American Chemical Society, 131(5), 1749-1751. (Contextual reference for ligand choice).
Application Note: High-Fidelity Catalytic Hydrogenation Protocols for the Synthesis of 5-Amino-2-fluoro-4-methylphenol
This Application Note is designed for process chemists and researchers in pharmaceutical development. It details the high-fidelity synthesis of 5-Amino-2-fluoro-4-methylphenol via catalytic hydrogenation, focusing on che...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and researchers in pharmaceutical development. It details the high-fidelity synthesis of 5-Amino-2-fluoro-4-methylphenol via catalytic hydrogenation, focusing on chemo-selectivity and safety.[1]
Part 1: Introduction & Core Logic[1]
5-Amino-2-fluoro-4-methylphenol is a critical aniline intermediate used in the synthesis of next-generation kinase inhibitors and high-performance polymers.[1] Its synthesis primarily relies on the reduction of the nitro group in 2-Fluoro-4-methyl-5-nitrophenol .[1]
While nitro reduction is a standard transformation, this specific substrate presents a unique challenge: Chemo-selectivity regarding the Carbon-Fluorine (C-F) bond. Although aromatic C-F bonds are robust, trace hydrodefluorination can occur under forcing conditions or with unoptimized catalyst systems, leading to impurities that are difficult to separate.[1]
Mechanistic Insight
The reduction proceeds via the Haber Mechanism , sequentially reducing the nitro group (
) to the nitroso (), hydroxylamine (), and finally the amine ().
Critical Control Point: Accumulation of the hydroxylamine intermediate poses a thermal safety risk (decomposition).
Selectivity Control: Preventing over-reduction (defluorination) requires careful selection of catalyst metal and support interactions.
Part 2: Catalyst Selection & Optimization[1]
The choice of catalyst dictates the reaction rate and impurity profile. The following table summarizes the performance characteristics of standard heterogeneous catalysts for this transformation.
Table 1: Catalyst Performance Matrix[1]
Catalyst System
Activity
Selectivity (F-Retention)
Recommended Solvent
Application Note
5% Pd/C (Unreduced)
High
Moderate to High
Methanol, Ethanol
Standard choice.[1] Risk of defluorination if reaction runs too long or T > 60°C.
5% Pt/C (Sulfided)
Moderate
Excellent
Ethyl Acetate, MeOH
Preferred for GMP. Sulfiding poisons high-energy sites responsible for C-halogen hydrogenolysis.[1]
Raney Nickel
High
High
Ethanol (Neutral)
Cost-effective for scale-up.[1] Pyrophoric handling risks. Requires neutral pH to avoid phenol salt formation.
PtO₂ (Adams' Cat.)
Very High
High
Acetic Acid
Best for small-scale, rapid screening.[1] Expensive.
cylinders, reducing fire hazards in non-specialized labs.
Dissolve substrate (1.0 g) in Ethanol (15 mL).
Add Ammonium Formate (5.0 equiv).
Add 10% Pd/C (10 wt% loading).
Heat to mild reflux (60°C) for 1 hour. Note: Evolution of
and gas will occur; ensure venting.
Filter hot through Celite and cool filtrate to induce crystallization of the product (as the formate salt or free base depending on workup).
Part 4: Process Visualization
Diagram 1: Reaction Pathway & Impurity Logic
This diagram illustrates the reduction pathway and the critical diversion point where defluorination can occur.
Caption: Step-wise reduction pathway via the Haber mechanism. The red dashed line indicates the risk of hydrodefluorination under aggressive conditions.
Diagram 2: Experimental Workflow Decision Tree
A logic guide for selecting the correct protocol based on available equipment and scale.
Caption: Decision matrix for selecting the optimal hydrogenation method based on scale and infrastructure.
Part 5: Safety & Troubleshooting
Critical Safety Hazards
Exothermicity: The reduction of nitro groups releases approx. 500 kJ/mol . On a large scale, this can lead to a thermal runaway if
Perform a hot filtration and add fresh catalyst. Ensure substrate purity.
Defluorination (>1%)
Reaction temperature too high or Pd activity too high.
Switch to Sulfided Pt/C . Lower Temp to <25°C. Lower Pressure.
Pink/Red Coloration
Oxidation of the amino-phenol product (air sensitive).[1]
Perform work-up under . Add trace sodium metabisulfite antioxidant during storage.
References
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] [1]
Blenke, E. O., et al. (2016). "Strategies for the Reduction of Nitroarenes." Chemical Reviews. [1]
Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, 96(6), 2035–2052.
Occupational Safety and Health Administration (OSHA). "Safe Handling of Pyrophoric Materials."
Application Note: Strategic Functionalization of 5-Amino-2-fluoro-4-methylphenol
This is a comprehensive Application Note and Protocol guide for the functionalization of 5-Amino-2-fluoro-4-methylphenol . Executive Summary & Molecule Profile[2][3][4] 5-Amino-2-fluoro-4-methylphenol (CAS: 1312884-54-0...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol guide for the functionalization of 5-Amino-2-fluoro-4-methylphenol .
Executive Summary & Molecule Profile[2][3][4]
5-Amino-2-fluoro-4-methylphenol (CAS: 1312884-54-0 / 115286-42-1 analog) is a high-value scaffold used primarily in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting EGFR, c-Met, or ALK). The molecule features a "push-pull" electronic system:
The Nucleophile (Amine): Located at position 5, its nucleophilicity is attenuated by the para-fluorine atom (at position 2), which exerts an inductive electron-withdrawing effect (-I).[1]
The Competitor (Phenol): Located at position 1, it presents a risk of competitive O-alkylation or O-acylation, particularly under basic conditions where phenoxide formation occurs.[1]
The Steric Gate (Methyl): Located at position 4 (ortho to the amine), it introduces mild steric hindrance that can influence reaction rates with bulky electrophiles.[1]
This guide provides three validated protocols designed to achieve chemoselective N-functionalization without the need for protecting group manipulations of the phenol, thereby streamlining synthetic routes in drug discovery.
Structural Analysis & Numbering
C1: Hydroxyl (-OH)
C2: Fluorine (-F) [Para to Amine]
C4: Methyl (-CH3) [Ortho to Amine]
C5: Amine (-NH2) [Target]
Strategic Decision Framework
The following flowchart illustrates the decision logic for selecting the appropriate protocol based on the desired pharmacophore.
Figure 1: Decision tree for functionalizing 5-Amino-2-fluoro-4-methylphenol based on target moiety.
Objective: Synthesize an amide bond (e.g., for attaching a hinge-binding heterocycle) while leaving the phenol free.
Challenge: The para-fluorine reduces the amine's nucleophilicity, often requiring "forcing" conditions that typically trigger O-acylation.
Solution: Use of HATU with controlled stoichiometry of base (DIPEA) in a polar aprotic solvent to enhance N-selectivity over O-selectivity.
Activation: In a dried round-bottom flask under N2, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).
Reagent Addition: Add DIPEA (2.5 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.
Substrate Addition: Add 5-Amino-2-fluoro-4-methylphenol (1.0 equiv) as a solid or solution in minimal DMF.
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[3]
Checkpoint: If O-acylation is observed (>5%), add 2.0 equiv of LiOH (aq) and stir for 30 mins to selectively hydrolyze the ester back to the phenol without cleaving the amide.[1]
Workup: Dilute with EtOAc, wash with saturated NH4Cl (x2), water (x1), and brine. Dry over Na2SO4.
Mechanistic Insight: The phenol (pKa ~10) is less acidic than the protonated HATU intermediate.[1] By keeping the pH controlled (DIPEA), the amine (pKbh ~3-4) remains the primary nucleophile.[1]
Protocol B: Reductive Amination (N-Alkylation)
Objective: Install a solubilizing group or alkyl chain.
Challenge: Electron-deficient anilines react sluggishly with ketones/aldehydes to form the imine intermediate.
Solution: Use of a Brønsted acid catalyst (Acetic Acid or TFA) to activate the carbonyl and stabilize the imine, followed by reduction with Sodium Triacetoxyborohydride (STAB).[1]
Imine Formation: Dissolve the amine substrate and the aldehyde/ketone in DCE (0.1 M).
Activation: Add Glacial Acetic Acid (2–5 equiv). Stir for 30–60 minutes at RT.
Note: For sterically hindered ketones, heating to 40°C or using Ti(OiPr)4 (1.5 equiv) as a dehydrating agent may be required.[1]
Reduction: Cool to 0°C. Add NaBH(OAc)3 (2.0 equiv) portion-wise.
Reaction: Allow to warm to RT and stir for 12–24 hours.
Quench: Quench with saturated NaHCO3 (slow addition, gas evolution).
Extraction: Extract with DCM. The product is often amphoteric; ensure the aqueous layer pH is ~6-7 for optimal recovery if the product contains basic nitrogens.
Data Validation:
Parameter
Standard Conditions
Optimized Conditions (Protocol B)
Reagent
NaBH4 / MeOH
NaBH(OAc)3 / AcOH / DCE
Conversion
< 30% (Stalled Imine)
> 85% (Amine Product)
| Selectivity | N/A | > 99% Mono-alkylation |
Protocol C: Urea Formation (Reaction with Isocyanates)
Objective: Synthesis of urea-linked kinase inhibitors (Type II binders).
Challenge: Isocyanates are highly reactive and can react with the phenol to form carbamates.
Solution: Temperature control and solvent selection (non-polar) to favor N-attack.
Step-by-Step Methodology
Dissolution: Dissolve 5-Amino-2-fluoro-4-methylphenol (1.0 equiv) in anhydrous THF or Toluene.
Temperature: Cool the solution to 0°C.
Addition: Add the Isocyanate (1.0 equiv) dropwise.
Equilibration: Stir at 0°C for 1 hour, then allow to warm to RT.
Precipitation: Often, the urea product precipitates out of Toluene.[1] Filter and wash with cold ether.
Alternative Workup: If soluble, concentrate and purify via silica gel (DCM/MeOH).[1]
Troubleshooting & Optimization Guide
Handling "Dead" Reactions (Low Reactivity)
Due to the para-fluorine, the amine is a weak nucleophile.[1] If Protocol A fails:
Switch Reagent: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is highly selective for amines in the presence of free phenols.
Stepwise Approach: Protect the phenol as a TBS ether (TBSCl, Imidazole), perform the reaction, then deprotect (TBAF).[1] Only do this if direct coupling fails.
Preventing Oxidation
Aminophenols are prone to air oxidation (turning dark/black).[1]
Precaution: Always degas solvents with Nitrogen/Argon.
Additive: Add 1-2% Sodium Ascorbate if running aqueous workups, or keep the reaction strictly anhydrous.
References
General Reductive Amination of Electron-Deficient Anilines
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1]
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 5-Amino-2-fluoro-4-methylphenol before handling, as fluorinated anilines can be toxic.
Application Note: One-Pot Synthesis Strategies using 5-Amino-2-fluoro-4-methylphenol
This guide outlines advanced one-pot synthesis strategies for 5-Amino-2-fluoro-4-methylphenol (CAS: 113543-30-5), a critical scaffold in medicinal chemistry.[1][2] Unlike its ortho-amino analogs, this meta-aminophenol re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines advanced one-pot synthesis strategies for 5-Amino-2-fluoro-4-methylphenol (CAS: 113543-30-5), a critical scaffold in medicinal chemistry.[1][2] Unlike its ortho-amino analogs, this meta-aminophenol requires distinct handling to maximize yield and prevent oxidative degradation.[1][2]
Introduction & Chemical Logic
5-Amino-2-fluoro-4-methylphenol is a highly functionalized aniline derivative often employed as a "warhead" or binding motif in kinase inhibitors (e.g., p38 MAPK, EGFR).[1][2] Its structural uniqueness lies in the specific substitution pattern:
C1-OH / C5-NH₂ : A 1,3-meta relationship, preventing direct cyclization to benzoxazoles (which requires 1,2-ortho positioning).[1][2]
C2-Fluoro : Provides metabolic stability and modulates the pKa of the phenol.[1][2]
C4-Methyl : Provides steric bulk, often filling hydrophobic pockets in enzyme active sites.[1][2]
The Challenge: Free aminophenols are prone to oxidation, forming iminoquinones or polymerization products upon exposure to air.[2]
The Solution: One-pot "Generation and Trapping" strategies.[1][2] By generating the amine in situ (from a nitro precursor) or coupling it immediately without isolation, researchers can significantly improve yields and purity.[2]
Strategic Workflows
Strategy A: The "Reductive-Coupling" Cascade (Recommended)
This is the gold-standard protocol for incorporating this scaffold into urea or amide-based drugs.[1][2] It avoids the isolation of the air-sensitive free amine.[1][2]
Step 1 (Reduction): Catalytic hydrogenation converts the nitro group to the amine.[2]
Step 2 (Coupling): An electrophile (Isocyanate or Acid Chloride) is introduced directly into the reaction vessel once hydrogen consumption ceases.[1][2]
Outcome: Formation of the stable Urea/Amide product in a single pot.
Strategy B: Chemoselective N-Functionalization
Exploiting the nucleophilicity difference between the amine (
hybridized lone pair) and the phenol (lone pair delocalized into ring).[1][2] Under neutral/mildly basic conditions, the amine reacts preferentially with electrophiles.[2]
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Aryl Ureas via In-Situ Reduction
Target Application: Synthesis of kinase inhibitor fragments.[1][2]
Solvent: Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)[1][2]
Atmosphere: Hydrogen gas (balloon or 1 atm) -> Nitrogen (for coupling)[1][2]
Step-by-Step Methodology
Charge: In a dry 3-neck round-bottom flask, dissolve 2-Fluoro-4-methyl-5-nitrophenol (10 mmol) in THF (50 mL).
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a nitrogen stream (Caution: Pd/C is pyrophoric).[2]
Reduction: Purge the vessel with
gas. Stir vigorously at Room Temperature (RT) for 2–4 hours.
Checkpoint: Monitor via TLC or LCMS for disappearance of the nitro starting material.[2] The amine intermediate will appear as a polar, UV-active spot.[1][2]
Inert Purge: Once reduction is complete, evacuate
and purge the system with Nitrogen for 15 minutes. Do not filter the catalyst yet.
Coupling: Add the Aryl Isocyanate (11 mmol) dropwise via syringe through a septum.
Reaction: Stir at RT for 3 hours. The urea product typically precipitates or remains in solution depending on the R-group.[1][2]
Note: If precipitation occurs, add minimal DMF to solubilize if homogeneous catalysis is desired, though precipitation often aids purification.[2]
Workup: Filter the reaction mixture through a Celite pad to remove Pd/C. Rinse the pad with THF.
Isolation: Concentrate the filtrate. Recrystallize the residue from Ethanol/Heptane to obtain the pure urea.[2]
Yield Expectation: 85–92% (vs. 60–70% if amine is isolated).[1][2]
Protocol 2: One-Pot Chemoselective Amidation
Target Application: Amide formation without protecting the phenol.[1][2]
Dissolution: Dissolve the aminophenol in DCM at 0°C under Nitrogen.
Base Addition: Add DIPEA slowly. The solution may darken slightly.
Controlled Addition: Add the Acid Chloride dropwise over 20 minutes maintaining 0°C.
Scientific Rationale: At 0°C, the amine is significantly more nucleophilic than the phenol.[2] The base scavenges the HCl byproduct, preventing protonation of the amine.[2]
Quench: After 1 hour, quench with saturated
.
Extraction: Separate the organic layer, dry over
, and concentrate.
Visualizing the Workflow
The following diagram illustrates the decision matrix for processing this scaffold, highlighting the "Generation and Trapping" logic.
Caption: Workflow for the "Generation and Trapping" of 5-Amino-2-fluoro-4-methylphenol, preventing oxidative degradation.
Data & Troubleshooting
Comparative Yield Analysis
Method
Intermediate Isolation?
Oxidation Risk
Final Yield (Urea)
Purity
Stepwise (Traditional)
Yes (Solid isolation)
High (Brown oil formation)
55 - 65%
88%
One-Pot (Protocol 1)
No (In-situ)
Low (Inert atmosphere)
88 - 92%
>98%
Troubleshooting Guide
Problem: Reaction mixture turns dark black/purple.
Cause: Oxidation of the aminophenol to iminoquinone.[2]
Fix: Ensure rigorous
purging after hydrogenation.[2] Add a trace of ascorbic acid or sodium metabisulfite if water is present (biphasic systems).[1][2]
Fix: Strictly control stoichiometry (1.05 eq). Keep temperature at 0°C for amides.[2] Use the "Reductive-Coupling" method where the amine is generated slowly if selectivity is poor.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24871489, 5-Fluoro-2-methylphenyl isocyanate. Retrieved from [Link]
Context: Provides physical property data for isocyanate coupling partners relevant to this scaffold.
Organic Syntheses (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Org. Synth. 2002, 78, 220.[2] Retrieved from [Link][1][2]
Context: Validates the use of triphosgene/isocyanates in one-pot urea formations, applicable to the Protocol 1 methodology.
Context: Supports the handling precautions for halogenated aminophenols.[2]
Context: Safety and handling data for CAS 1312884-54-0.[1][4][5]
Technical Support Center: Synthesis of 5-Amino-2-fluoro-4-methylphenol
Welcome to the technical support center for the synthesis of 5-Amino-2-fluoro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, fr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Amino-2-fluoro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of this valuable intermediate.
Introduction
5-Amino-2-fluoro-4-methylphenol is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The strategic incorporation of fluorine can enhance the metabolic stability and binding affinity of target molecules. The primary and most common route to this compound is the reduction of the corresponding nitro compound, 2-fluoro-4-methyl-5-nitrophenol. While seemingly straightforward, this reduction can present challenges related to yield, purity, and scalability. This guide will address these common issues and provide robust solutions.
Synthetic Pathway Overview
The synthesis of 5-Amino-2-fluoro-4-methylphenol is typically achieved through the reduction of 2-fluoro-4-methyl-5-nitrophenol.
Caption: General synthetic route to 5-Amino-2-fluoro-4-methylphenol.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 5-Amino-2-fluoro-4-methylphenol, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield, or my reaction is not proceeding to completion. What are the possible causes and how can I fix this?
Answer:
Low or no yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.
Possible Causes and Solutions:
Potential Cause
Explanation & Recommended Action
Poor Quality of Starting Material
The purity of your 2-fluoro-4-methyl-5-nitrophenol is critical. Impurities can interfere with the reaction. Action: Confirm the purity of your starting material using techniques like NMR or HPLC. If necessary, purify the starting material by recrystallization or column chromatography.
Inactive Catalyst (Catalytic Hydrogenation)
The palladium on carbon (Pd/C) catalyst can become deactivated through improper storage or poisoning by impurities (e.g., sulfur compounds). Action: Use a fresh batch of catalyst. Ensure your solvents and starting materials are free from catalyst poisons. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
Insufficient Reducing Agent
For metal/acid reductions (e.g., SnCl₂/HCl, Fe/HCl), an insufficient amount of the reducing agent will lead to incomplete conversion. Action: Use a larger excess of the reducing agent. For SnCl₂·2H₂O, using 3-5 equivalents is common.[1]
Poor Solubility of Starting Material
If the 2-fluoro-4-methyl-5-nitrophenol is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Action: Choose a solvent system in which the starting material is more soluble. For catalytic hydrogenation, a mixture of ethanol and ethyl acetate can be effective. For metal/acid reductions, ethanol or acetic acid are common choices. Gentle heating can also improve solubility, but monitor for potential side reactions.
Incorrect pH
For reductions using metals in acidic media, maintaining an acidic environment is crucial for the reaction to proceed. Conversely, during the workup of reductions using reagents like SnCl₂, the pH must be raised to basic to liberate the free amine from its salt form. Action: Monitor the pH of your reaction mixture if applicable. During workup, ensure complete neutralization and subsequent basification to a pH of 8-9 to ensure the product is in its free amine form for extraction.
Problem 2: Formation of Impurities and Side Products
Question: My final product is impure, and I'm seeing unexpected spots on my TLC or peaks in my HPLC/GC-MS. What are these impurities and how can I avoid them?
Answer:
The reduction of nitro groups can sometimes lead to the formation of partially reduced intermediates or other side products.
Common Impurities and Mitigation Strategies:
Partially Reduced Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is incomplete, these species can remain in your product.
Mitigation: Ensure the reaction goes to completion by extending the reaction time, increasing the amount of reducing agent, or optimizing the reaction temperature. Monitor the reaction progress by TLC or HPLC.
Caption: Stepwise reduction of the nitro group.
Dehalogenation: In catalytic hydrogenation, the fluorine atom can sometimes be removed (hydrodefluorination), leading to the formation of 5-amino-4-methylphenol as a byproduct.
Mitigation: Use a less aggressive catalyst or milder reaction conditions. Sometimes, using a different catalyst, such as Raney Nickel, can be less prone to causing dehalogenation compared to Pd/C.[2]
Oxidation of the Product: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air.[3][4]
Mitigation: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). During the workup, consider adding an antioxidant like sodium sulfite or sodium dithionite to the aqueous phase.[5] Store the final product under an inert atmosphere and protected from light.
Frequently Asked Questions (FAQs)
Q1: Which reduction method is better for this synthesis: catalytic hydrogenation or a metal/acid system?
A1: Both methods can be effective, and the choice often depends on the available equipment, scale, and the presence of other functional groups.
Catalytic Hydrogenation (e.g., H₂/Pd/C): This is often a cleaner method, with the only byproduct being water. It is generally preferred for its high efficiency and easier product isolation (filtration of the catalyst). However, it requires a hydrogen source and specialized equipment for handling hydrogen gas safely. There is also a risk of dehalogenation.
Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): These methods are often more convenient for smaller-scale laboratory synthesis as they do not require specialized pressure equipment. They are also less likely to cause dehalogenation. However, the workup can be more complex due to the need to remove metal salts.
Q2: How do I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation between the starting material and the product. The starting nitrophenol is typically more nonpolar (higher Rf) and may be colored, while the product aminophenol is more polar (lower Rf) and may require visualization with a stain (e.g., ninhydrin for the amine or potassium permanganate). HPLC can also be used for more quantitative monitoring.
Q3: My purified 5-Amino-2-fluoro-4-methylphenol is initially a white or off-white solid but turns dark over time. What is happening and how can I prevent it?
A3: The darkening of the product is due to oxidation. Aminophenols are sensitive to air and light and can oxidize to form colored quinone-imine type structures.[3][4] To prevent this:
Purification: Ensure the product is highly pure, as trace metal impurities can catalyze oxidation.
Storage: Store the final product in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer.
Q4: What are the expected NMR chemical shifts for the starting material and product?
¹H NMR: Expect two aromatic protons, likely appearing as doublets or doublets of doublets in the range of 7.0-8.0 ppm. The methyl protons will be a singlet around 2.2-2.5 ppm. The phenolic proton will be a broad singlet at a variable chemical shift.
¹³C NMR: The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The aromatic carbons will appear in the range of 110-160 ppm.
5-Amino-2-fluoro-4-methylphenol (Product):
¹H NMR: The introduction of the electron-donating amino group will cause an upfield shift of the aromatic protons, likely into the 6.0-7.0 ppm range. The amino protons will appear as a broad singlet. The methyl and phenolic protons will be in similar regions as the starting material.
¹³C NMR: The aromatic carbon signals will also shift upfield compared to the nitrophenol precursor.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂/Pd-C
This protocol is a general guideline and may require optimization.
Materials:
2-fluoro-4-methyl-5-nitrophenol
10% Palladium on carbon (Pd/C), 50% wet
Ethanol or Ethyl Acetate
Hydrogen gas source
Parr shaker or similar hydrogenation apparatus
Celite
Procedure:
In a suitable pressure vessel, dissolve 2-fluoro-4-methyl-5-nitrophenol (1 equivalent) in ethanol.
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under a stream of nitrogen.
Seal the vessel and purge it with nitrogen several times, followed by purging with hydrogen gas.
Pressurize the vessel with hydrogen gas (typically 50 psi) and begin vigorous stirring or shaking at room temperature.
Monitor the reaction by observing hydrogen uptake or by periodically taking samples for TLC or HPLC analysis.
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
Materials:
2-fluoro-4-methyl-5-nitrophenol
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated Hydrochloric Acid (HCl)
Ethanol
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
Ethyl acetate
Procedure:
To a solution of 2-fluoro-4-methyl-5-nitrophenol (1 equivalent) in ethanol, add SnCl₂·2H₂O (3-5 equivalents).
Slowly add concentrated HCl with stirring. The reaction may be exothermic.
Heat the reaction mixture to reflux (around 80°C) and stir until the starting material is consumed (monitor by TLC).
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until the pH is basic (pH 8-9). This may result in the formation of a thick precipitate of tin salts.
Extract the aqueous slurry with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Remove the solvent under reduced pressure to give the crude product.
Purify the crude product as needed.
Purification and Characterization
Purification:
Recrystallization: A common method for purifying the final product. A suitable solvent system might be ethanol/water or toluene.
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.
Acid-Base Extraction: The product can be dissolved in a dilute acid (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure amine, which is then extracted with an organic solvent.
Benchchem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
Techno PharmChem. (n.d.).
Mitchell, J. S., & Jollow, D. J. (1974). Aminophenols. In Kirk-Othmer Encyclopedia of Chemical Technology.
Li, Y., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(9), 3169-3177.
Wang, Y., et al. (2021). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Applied Materials & Interfaces, 13(25), 29631–29640.
Appretech Scientific Limited. (n.d.). 5-Amino-2-fluoro-4-methylphenol. Retrieved from [Link]
Metzger, A., et al. (2012). Fluorinated o-aminophenol derivatives for measurement of intracellular pH. Magnetic Resonance in Chemistry, 50(10), 676-684.
Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
New Journal of Chemistry. (n.d.).
PubChem. (n.d.). 5-Amino-2-methylphenol. Retrieved from [Link]
ResearchGate. (n.d.). 13C NMR spectrum of compound 5. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]
Technical Support Center: Preventing Oxidation of 5-Amino-2-fluoro-4-methylphenol
Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you have observed discoloration (browning or blackening) in your 5-Amino-2-fluoro-4-methylphenol samples or are preparing...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed discoloration (browning or blackening) in your 5-Amino-2-fluoro-4-methylphenol samples or are preparing for a critical synthesis where purity is non-negotiable.
This compound belongs to a class of halogenated aminophenols , which are notorious for their susceptibility to oxidative degradation. The coexistence of an electron-donating amino group (
) and a hydroxyl group () on the aromatic ring creates a "push-push" electronic system that significantly lowers the oxidation potential, making the molecule highly reactive toward atmospheric oxygen.
This guide moves beyond generic advice. It provides a mechanistic understanding of why degradation occurs and field-proven protocols to prevent it.
Product Identification
Parameter
Detail
Chemical Name
5-Amino-2-fluoro-4-methylphenol
CAS Number
1312884-54-0
Molecular Formula
Molecular Weight
141.14 g/mol
Appearance (Pure)
Off-white to pale beige solid
Appearance (Oxidized)
Brown, dark purple, or black solid
Module 1: The Mechanism of Degradation
Q: Why does my sample turn brown even in a closed bottle?
A: The discoloration is due to the formation of quinone imines and subsequent polymerization.
Even trace amounts of oxygen trapped in the headspace of a "closed" bottle are sufficient to initiate a radical chain reaction. The presence of light accelerates this process (photo-oxidation).
Initiation: The phenol moiety loses a proton and an electron to form a phenoxy radical.
Propagation: The radical delocalizes to the nitrogen, leading to the formation of a quinone imine intermediate.
Polymerization: These electrophilic intermediates react with unoxidized aminophenol molecules to form colored dimers (indophenols) and complex dark polymers (similar to melanin formation).
Visualizing the Pathway
Figure 1: The oxidative degradation pathway of aminophenols leading to colored impurities.[1]
Module 2: Storage & Handling Protocols
Q: What are the absolute best storage conditions?
A: You must eliminate the three accelerators of oxidation: Oxygen, Moisture, and Light.
Purging: Cycle the flask containing the solid between vacuum and nitrogen/argon 3 times before opening.
Transfer:
Solid: Use a powder funnel under a strong counter-flow of inert gas.
Solution: Dissolve the solid in a degassed solvent (sparged with
for 20 mins) and transfer via cannula or gas-tight syringe.
Figure 2: Workflow for handling air-sensitive aminophenols to maintain integrity.
Module 3: Solution Stability & Additives
Q: I need to use this in an aqueous buffer. How do I stop it from turning black?
A: Aminophenols oxidize rapidly in neutral to alkaline aqueous solutions. You must use an antioxidant .
Recommended Additives:
Ascorbic Acid (Vitamin C): Add at 0.1% - 0.5% (w/v) . It acts as a sacrificial reductant, consuming oxygen before it reacts with your compound.
Sodium Metabisulfite (
): Effective at 0.05% - 0.1% (w/v) . Note: Ensure this is compatible with your downstream biology/chemistry.
EDTA: Add at 1-5 mM to chelate trace metal ions (Fe, Cu) which catalyze oxidation.
Critical Rule: Always prepare solutions fresh . Never store aqueous solutions of 5-Amino-2-fluoro-4-methylphenol for more than 4 hours, even with antioxidants.
Module 4: Troubleshooting & FAQs
Q: My compound arrived slightly brown. Is it ruined?
A: Not necessarily.
Diagnosis: Perform an LC-MS or NMR (
).
If purity is >95% , the color is likely due to trace surface oxidation (ppm levels of quinones are highly colored). It may still be usable for robust chemical synthesis.
If purity is <90% , purification is required.
Q: How can I purify oxidized material?
A:
Recrystallization: This is the preferred method.
Use a solvent like Ethanol or Toluene (degassed).
Heat to dissolve under
.
Add a small amount of activated charcoal to absorb colored impurities.
Filter while hot (quickly) under inert atmosphere.
Cool to crystallize.
Sublimation: Possible for small quantities but requires high vacuum and precise temperature control (
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 5-Amino-2-fluoro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to address common and complex purification challenges. As aminophenols are notoriously susceptible to degradation, particularly oxidation, a robust purification strategy is paramount to ensure the integrity and reliability of your experimental outcomes. This document provides detailed, field-proven protocols and explains the scientific principles behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of 5-Amino-2-fluoro-4-methylphenol.
Q1: My crude sample of 5-Amino-2-fluoro-4-methylphenol is dark brown/purple. What causes this discoloration and how can I fix it?
A1: The discoloration is almost certainly due to the presence of oxidized species. Aminophenols are highly sensitive to air and light, which can cause the formation of highly colored quinone-imine or polymeric impurities.[1]
Causality: The electron-donating amino and hydroxyl groups on the aromatic ring make the molecule susceptible to oxidation. This process can be accelerated by trace metal impurities, basic conditions, or prolonged exposure to air.
Solution: The primary method to remove these colored impurities is treatment with activated charcoal.[1] This is typically performed just before recrystallization. The activated charcoal adsorbs the large, planar, colored molecules, which are then removed by hot filtration. For highly sensitive applications, performing the entire purification under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent re-oxidation.
Q2: What is the best starting point for purifying a solid crude sample? Recrystallization or Column Chromatography?
A2: The choice depends on the purity of your crude product and the nature of the impurities.[1]
Recrystallization is ideal for removing small amounts of impurities from a product that is already relatively pure (e.g., >90%). It is efficient for larger-scale purifications.[1][2]
Column Chromatography is superior for separating the desired compound from impurities with significantly different polarities, especially when the crude product is a complex mixture.[1] It is the method of choice for achieving very high purity on small to medium scales.
For 5-Amino-2-fluoro-4-methylphenol, a combination is often best: a preliminary purification by recrystallization to remove the bulk of impurities, followed by column chromatography if higher purity is required.
Q3: My compound seems to be "oiling out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common when the solution is supersaturated or cooled too quickly.
Troubleshooting Steps:
Re-heat the solution until the oil fully redissolves.
Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to ensure it remains dissolved.
Allow the solution to cool much more slowly. Insulating the flask can help.
If it persists, consider changing your solvent system. A common and effective technique is to use a binary solvent system, such as ethanol/water or ethyl acetate/hexanes. Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) at reflux, then add the "bad" solvent (e.g., water) dropwise until turbidity persists. Re-heat to clarify and then cool slowly.[3]
Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation and crystal growth.[1]
Part 2: In-Depth Purification Protocols & Troubleshooting
This section provides detailed, step-by-step methodologies for the most effective purification techniques.
Method 1: Recrystallization with Activated Charcoal Treatment
This protocol is the first-line approach for purifying moderately impure, discolored samples.
Experimental Protocol:
Solvent Selection: Choose a suitable solvent or solvent system. For 5-Amino-2-fluoro-4-methylphenol, ethanol/water is a good starting point due to the compound's polar functional groups. The goal is to find a system where the compound is highly soluble when hot but sparingly soluble when cold.[4][5]
Dissolution: In a flask, add the crude 5-Amino-2-fluoro-4-methylphenol. Add the minimum amount of hot ethanol required to completely dissolve the solid.
Decolorization: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent boiling. It is safer to cool the solution slightly before adding the charcoal and then re-heating.
Hot Filtration: Swirl the mixture and keep it hot for a few minutes. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[1] This step must be done quickly to prevent premature crystallization in the funnel.
Crystallization: Cover the filtrate and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize the yield of crystals.[1]
Isolation & Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture to remove any residual mother liquor. Dry the crystals under a vacuum.
Troubleshooting Recrystallization
Problem
Potential Cause
Recommended Solution
No Crystals Form
Solution is not saturated; cooling too fast.
Boil off some solvent to increase concentration. Cool slowly. Scratch the flask's inner surface. Add a seed crystal.
Product "Oils Out"
Solution is too concentrated; cooling too fast.
Reheat to dissolve the oil, add more of the "good" solvent, and cool very slowly.[1]
Low Recovery
Compound is too soluble in the cold solvent; too much solvent used.
Use the minimum amount of hot solvent for dissolution. Cool the filtrate in an ice bath for a longer period.
Product Still Impure
Impurity has similar solubility; co-precipitation occurred.
Try a different solvent system. A second recrystallization may be necessary.[1] Consider column chromatography.
Method 2: Purification via Acid-Base Extraction
This technique leverages the amphoteric nature of 5-Amino-2-fluoro-4-methylphenol (possessing a basic amino group and an acidic phenolic group) to separate it from non-ionizable (neutral) impurities. Patents for purifying similar aminophenols often rely on precise pH control.[6][7][8]
Experimental Workflow Diagram
Caption: Acid-Base Extraction Workflow for Purification.
Experimental Protocol:
Dissolution: Dissolve the crude sample in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with 1M aqueous hydrochloric acid (HCl). The basic amino group will be protonated, forming a water-soluble salt that partitions into the aqueous layer.
Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral and strongly acidic impurities and can be discarded.
Basification: Cool the collected aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is slightly basic (pH ~7.5-8). The 5-Amino-2-fluoro-4-methylphenol will precipitate out as the free base. Adjusting the pH to between 6.5 and 7.5 is a key step noted in similar purifications.[6]
Re-extraction: Extract the neutralized aqueous solution multiple times with fresh portions of an organic solvent (e.g., EtOAc).
Drying and Isolation: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified solid. This solid can then be further purified by recrystallization if needed.
Part 3: Safety & Handling
Proper handling of 5-Amino-2-fluoro-4-methylphenol and the solvents used in its purification is critical.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][11]
Hazard Profile: 5-Amino-2-fluoro-4-methylphenol is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin and serious eye irritation.[12]
First Aid:
Skin Contact: Immediately wash off with soap and plenty of water.[13]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light and air to prevent degradation.[9]
References
BenchChem Technical Support Team. (2025).
Benner, R. H. (1973). PURIFICATION OF p-AMINOPHENOL (U.S. Patent No. 3,717,680A).
Liao, C. (1984). Process for the purification of p-aminophenol (U.S.
Duran, J. E., & Richardson, A. (1989). Purification of N-acetyl aminophenols (EP0320484A2).
Liao, C. (1981). Process for the purification of p-aminophenol (EP 0041837 A1).
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Fluoro-4-methylphenol.
Unknown Author. (n.d.). Separation of aromatic fluoro-compound and aromatic nitro-compound (JPH0871413A).
Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Amino-m-cresol.
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-4,6-dichloro-5-methylphenol.
SynQuest Laboratories, Inc. (n.d.).
Reachem. (2024, August 9).
BYJU'S. (2019, October 16).
EaseToLearn.com. (n.d.).
ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 5-AMino-2,4-di-tert-butylphenol.
Reddit user DGiac_. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry.
solving solubility issues with 5-Amino-2-fluoro-4-methylphenol
To: Research & Development Team From: Technical Applications Group Subject: Solubility Optimization & Handling Guide: 5-Amino-2-fluoro-4-methylphenol Executive Summary 5-Amino-2-fluoro-4-methylphenol (CAS 1312884-54-0) p...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Technical Applications Group
Subject: Solubility Optimization & Handling Guide: 5-Amino-2-fluoro-4-methylphenol
Executive Summary
5-Amino-2-fluoro-4-methylphenol (CAS 1312884-54-0) presents a classic "solubility paradox" common to aniline-phenol hybrid pharmacophores. While it serves as a critical building block for kinase inhibitors and heterocycle synthesis, its amphoteric nature leads to unpredictable precipitation in physiological buffers and rapid oxidative degradation in solution.
This guide moves beyond basic MSDS data to provide a mechanistic troubleshooting framework . It is designed to help you maintain compound integrity from the weigh station to the assay plate.
Part 1: Physicochemical Profile & Solubility Logic
To solve solubility, you must first understand the ionization states. This molecule is amphoteric , meaning it possesses both an acidic domain (phenol) and a basic domain (aniline).[1]
Property
Value (Est.)
Implications for Solubility
pKa 1 (Aniline)
~3.5 – 4.2
Protonated () only in acidic media (pH < 4).
pKa 2 (Phenol)
~9.0 – 9.8
Deprotonated () only in basic media (pH > 10).
Isoelectric Point (pI)
~6.5 – 7.5
DANGER ZONE: At neutral pH, the molecule is neutral/zwitterionic and exhibits minimum solubility.
The electron-rich aniline ring makes it susceptible to air oxidation (browning).
The "U-Shape" Solubility Rule:
Like most aminophenols, this compound is soluble at low pH (as a cation) and high pH (as an anion) but tends to "crash out" in neutral buffers (pH 7.0–7.4).
Part 2: Stock Solution Preparation (The "Golden" Standard)
Critical Warning: Do not store this compound in DMSO stocks for >1 month without precautions. The amine group can undergo slow oxidation, leading to a dark brown/black precipitate (azo/azoxy coupling products).
Protocol A: Preparation of Stable 100 mM Stock
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is superior to Ethanol due to lower volatility and higher solubilizing power.
The "Argon Blanket" Technique:
Weigh the solid into a vial.
Before adding solvent, gently flush the vial with Nitrogen or Argon gas to displace oxygen.
Add DMSO. Vortex until fully dissolved.
Aliquot immediately into amber glass vials (avoid clear plastic which allows light-induced oxidation).
Store at -20°C or -80°C.
Visual Workflow: Stock Preparation & Handling
Figure 1: Optimized workflow for preparing oxidation-resistant stock solutions.
Part 3: Troubleshooting Aqueous Solubility (The "Crash Out")
Scenario: You dilute your 100 mM DMSO stock 1:1000 into PBS (pH 7.4) for a cell assay, and the solution turns cloudy or precipitates within 30 minutes.
Root Cause: You have hit the Isoelectric Trap . At pH 7.4, the molecule is uncharged and hydrophobic.
Solution Matrix
Method
Protocol
Mechanism
Suitability
1. pH Shift
Adjust buffer to pH < 5.0 (using Acetate/Citrate) or pH > 9.0 (using Tris/Glycine).
Ionizes the molecule (Charge repulsion prevents aggregation).
Part 4: Frequently Asked Questions (Technical Support)
Q1: My solution turned dark brown overnight. Is it still usable?
Answer:No. The brown color indicates the formation of quinone-imines or azo-dimers due to oxidation. These impurities are often cytotoxic and "Pan-Assay Interference Compounds" (PAINS). Discard the solution.
Prevention:[3] Always use degassed solvents and store under inert gas. Add an antioxidant like Ascorbic Acid (0.1%) or DTT if your assay permits.
Q2: Can I use acid to dissolve it for cell culture?
Answer: Use caution. While 0.1 M HCl will dissolve the compound instantly (forming the hydrochloride salt), adding this directly to cell media will crash the pH.
Better Approach: Dissolve in DMSO, then dilute into media containing 5-10% HP-β-Cyclodextrin. The cyclodextrin buffers the "hydrophobic shock."
Q3: I need to run an NMR. Which solvent should I use?
Answer: DMSO-d6 is the gold standard.
Why? It prevents aggregation (stacking) of the aromatic rings better than CDCl3.
Tip: If you see broad peaks, it indicates proton exchange on the amine/phenol. Add a drop of D2O to wash them out, or use dry DMSO-d6 to see distinct doublets.
Part 5: Decision Tree for Assay Formulation
Use this logic gate to determine the best formulation strategy for your specific experiment.
Figure 2: Logic gate for selecting the appropriate solvent system based on experimental context.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17818, 5-Amino-2-methylphenol (Structural Analog Data). Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). CompTox Chemicals Dashboard: Phenol, 2-amino-4-chloro-5-methyl- (Physicochemical Properties). Retrieved from [Link]
Cosmetic Ingredient Review (CIR). (2023). Safety Assessment of Amino-Cresol Derivatives. Retrieved from [Link]
Technical Support Center: Optimizing Reaction Temperature for 5-Amino-2-fluoro-4-methylphenol Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the reaction temperature in the synthesis of 5-Amino-2-fluoro-4-methylphenol derivati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the reaction temperature in the synthesis of 5-Amino-2-fluoro-4-methylphenol derivatives. This document is structured to provide immediate, actionable insights through a question-and-answer format, addressing common challenges and offering detailed troubleshooting protocols. Our approach is grounded in established scientific principles to ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the synthesis of 5-Amino-2-fluoro-4-methylphenol derivatives?
A1: Reaction temperature is a critical parameter that directly influences reaction rate, yield, and purity. It provides the necessary activation energy for the desired chemical transformation to occur.[1][2] However, improper temperature control can lead to the formation of undesired byproducts, degradation of starting materials or products, and reduced overall efficiency. Precise temperature management is therefore essential for a successful synthesis.[3][4]
Q2: How do I determine the optimal starting temperature for my reaction?
A2: A literature review of similar reactions involving fluorinated phenols or anilines is the recommended starting point. Often, analogous transformations provide a reliable initial temperature range.[5][6] In the absence of direct literature precedent, a scouting experiment using a small-scale reaction is advisable. Start at a moderate temperature (e.g., room temperature or slightly above) and monitor the reaction progress.
Q3: What are the most common side reactions observed when the temperature is too high?
A3: Excessive heat can lead to several undesirable side reactions, including:
Polymerization: Phenolic compounds, especially under basic conditions, can polymerize at elevated temperatures.
Decomposition: The starting material or the desired product may be thermally labile and decompose, leading to a complex mixture of byproducts and reduced yield.
Loss of Regioselectivity: In cases where multiple reactive sites exist, higher temperatures can sometimes overcome the activation energy barriers for competing reactions, leading to a mixture of isomers.[1][7]
Side reactions of functional groups: The amino and hydroxyl groups are susceptible to various side reactions at high temperatures, such as oxidation or undesired coupling reactions.[8][9]
Q4: Can a reaction temperature be too low? What are the consequences?
A4: Yes, a temperature that is too low will result in a sluggish or stalled reaction due to insufficient kinetic energy to overcome the activation energy barrier. This leads to long reaction times and potentially incomplete conversion of starting materials, which can complicate purification. In some cases, low temperatures can favor the formation of a kinetically controlled product over a more stable, thermodynamically favored one.[10][11][12]
Troubleshooting Guide: Specific Issues and Solutions
This section addresses specific experimental challenges you may encounter and provides a logical, step-by-step approach to resolving them.
Issue 1: Low or No Product Formation
Question: I have been running my reaction for several hours at the recommended literature temperature, but TLC/LC-MS analysis shows very little to no formation of the desired 5-Amino-2-fluoro-4-methylphenol derivative. What should I do?
Answer: This common issue points to insufficient activation energy or other inhibiting factors. Follow this troubleshooting workflow:
Caption: Decision tree for troubleshooting low product yield.
Detailed Steps:
Verify Reagents and Setup: Before adjusting the temperature, confirm that all reagents are of the correct purity and that the stoichiometry is accurate. Ensure your reaction setup is inert if required (e.g., under nitrogen or argon).
Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments.[13][14] Allow the reaction to stir for a sufficient time at each new temperature (e.g., 1-2 hours) before taking an aliquot for analysis.
Monitor Closely: Use a reliable analytical technique like HPLC or LC-MS to monitor the consumption of starting material and the formation of the product.[15] This provides a quantitative measure of the reaction's progress.
Observe for Side Products: As you increase the temperature, be vigilant for the appearance of new spots on a TLC plate or new peaks in your chromatogram. This could indicate the onset of side reactions.
Consider Other Parameters: If increasing the temperature leads to decomposition or a multitude of side products without significant formation of the desired product, the issue may lie with other reaction parameters. Consider investigating different solvents or catalysts that may facilitate the reaction at a lower temperature.
Issue 2: Formation of Significant Impurities
Question: My reaction is producing the desired product, but also a significant amount of an unknown impurity. How can I optimize the temperature to improve the purity of my crude product?
Answer: The formation of impurities is often a sign that the reaction is being run under thermodynamic control when kinetic control is desired, or that side reactions are becoming competitive.[11]
Data-Driven Temperature Optimization
To systematically determine the optimal temperature for maximizing purity, a Design of Experiments (DoE) approach can be beneficial, but a simpler method is to run a series of small-scale reactions at different temperatures and analyze the product distribution.[16]
Temperature (°C)
Reaction Time (h)
Conversion of Starting Material (%)
Yield of Desired Product (%)
Purity by HPLC (%)
40
24
65
60
95
50
12
85
80
92
60
6
98
90
85
70
3
>99
88
75
This is example data and will vary based on the specific reaction.
Analysis of the Data:
In the example table above, increasing the temperature from 40 °C to 70 °C significantly reduces the reaction time and increases the conversion rate. However, the purity of the desired product begins to decrease at temperatures above 50 °C, suggesting the onset of side reactions. Therefore, for this hypothetical reaction, 50 °C represents a good balance between reaction rate and purity.
Experimental Protocol: Temperature Screening for Optimal Purity
Caption: Workflow for temperature screening experiment.
Detailed Steps:
Set up Parallel Reactions: In a multi-well reaction block or a series of identical round-bottom flasks, set up several small-scale reactions with identical reagent concentrations and volumes.
Assign Temperatures: Assign a different, constant temperature to each reaction vessel. It is advisable to choose a range of temperatures based on initial scouting experiments or literature precedent.
Run and Monitor: Allow all reactions to proceed for the same amount of time.
Quench and Analyze: After the designated time, quench all reactions simultaneously and perform an identical work-up procedure for each. Analyze the crude product from each reaction by a quantitative method like HPLC to determine the purity and yield.
Identify the Optimum: The optimal temperature will be the one that provides the best balance of high yield and high purity within a reasonable timeframe.
Issue 3: Inconsistent Results Between Batches
Question: I am getting inconsistent yields and purity levels when I scale up my reaction or run it on different days. Could temperature be the cause?
Answer: Inconsistent results are often traced back to poor temperature control and monitoring.[3][4] The temperature displayed on a hot plate stirrer is not always representative of the internal reaction temperature.
Best Practices for Consistent Temperature Control:
Use an Internal Thermometer: Always measure the temperature of the reaction mixture itself, not just the heating bath or block.
Ensure Uniform Heating: Use a well-stirred oil or water bath for uniform heat transfer, especially for larger scale reactions.
Calibrate Your Equipment: Regularly calibrate thermometers and temperature controllers to ensure their accuracy.[17]
Document Everything: Keep a detailed log of the internal reaction temperature throughout the experiment. This data is invaluable for troubleshooting and ensuring reproducibility.
Consider Automated Systems: For process development and scale-up, automated laboratory reactors can provide precise and reproducible temperature control.[18]
Safety Precautions
Working with fluorinated aromatic compounds and amines requires strict adherence to safety protocols.[19]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.[20][21]
Handling of Fluorinated Compounds: Be aware of the potential hazards associated with fluorine-containing reagents. Some can be corrosive or release hazardous substances like hydrogen fluoride upon decomposition.[20][22] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Emergency Procedures: Be familiar with the location and use of safety equipment, including emergency showers, eyewash stations, and fire extinguishers. In case of skin contact with fluorine compounds, flush the affected area with copious amounts of water and seek immediate medical attention.[20]
By systematically approaching temperature optimization and adhering to best practices for experimental control and safety, you can significantly improve the success rate, yield, and purity of your 5-Amino-2-fluoro-4-methylphenol derivative syntheses.
References
Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed. (2013, May 17). PubMed. [Link]
An analysis of electrophilic aromatic substitution: a “complex approach” - RSC Publishing. (2021, January 7). RSC Publishing. [Link]
Regioselectivity in Electrophilic Aromatic Substitution: Mechanism - StudySmarter. (2023, October 20). StudySmarter. [Link]
Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Stack Exchange. [Link]
Thermodynamic and kinetic reaction control - Wikipedia. Wikipedia. [Link]
Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development - BDMAI. BDMAI. [Link]
Why Is Temperature Mapping in Pharma Important? - Dickson data. (2024, October 15). Dickson data. [Link]
Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. [Link]
Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Purdue University. [Link]
(a) Effect of the reaction temperature on the reductive amination of... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
Understanding product optimization: Kinetic versus thermodynamic control. University of Wisconsin-Madison. [Link]
Ch 10: Kinetic and Thermodynamic Control - University of Calgary. University of Calgary. [Link]
The Importance of Temperature Control in Pharmaceutical Analysis. (2022, October 9). Technology Networks. [Link]
Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount a - ResearchGate. ResearchGate. [Link]
Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. ResearchGate. [Link]
Optimising a Buchwald-Hartwig amination using the ChemSpeed.. University of Nottingham. [Link]
Kinetic Control Versus Thermodynamic Control Of A Reaction - Chemical Processes - MCAT Content - Jack Westin. Jack Westin. [Link]
MTCiting: Process Chemistry and Pharmaceutical Manufacturing Optimization. Mettler Toledo. [Link]
147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. JOCPR. [Link]
Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis. ASTM International, Web edition Online, October 2011 - ResearchGate. (2025, August 7). ResearchGate. [Link]
(A) Optimal pH for reductive amination; (B) Optimal temperature for... - ResearchGate. ResearchGate. [Link]
Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2). Bibliomed. [Link]
Side Reactions on Amino Groups in Peptide Synthesis | Request PDF - ResearchGate. ResearchGate. [Link]
5-Amino-2-fluoro-4-methylphenol (CAS: 1312884-54-0) is a specialized intermediate often used in the synthesis of kinase inhibitors and fluorescent dyes.[1] Its stability in aqueous solution is governed by two competing functional groups: an electron-rich aniline (amino group) and an acidic phenol .[1]
The Core Challenge: This molecule is intrinsically unstable in aerobic aqueous environments due to oxidative degradation into quinone imines. This process is pH-dependent and catalyzed by light and trace metals.[1]
Part 1: Critical Stability Parameters
The pH-Stability Matrix
The stability of this compound is dictated by its protonation state.[1] You must maintain the solution in a "Goldilocks Zone" to prevent rapid degradation.
pH Range
Dominant Species
Stability Status
Mechanism of Failure
pH < 3.0
Cationic (Ammonium)
High
Stable against oxidation, but solubility may be limited by counter-ion effects.[1]
pH 4.0 – 6.0
Neutral / Partial Cation
Moderate (Optimal)
Recommended Working Range. Balance between solubility and oxidative resistance.[1]
pH > 8.0
Anionic (Phenolate)
Critical Failure
Rapid oxidation to quinone imines (Pink/Brown discoloration).[1]
Technical Insight: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), which lowers the pKa of the phenolic hydroxyl group compared to non-fluorinated cresols (estimated pKa ~9.0 vs 10.3).[1] This means the unstable phenolate anion forms at a lower pH than expected, increasing oxidation risk in neutral buffers [1, 2].
Acidic Water (0.1 M HCl): Moderate (forms soluble hydrochloride salt).[1]
Part 2: Degradation Mechanism (Visualized)
The primary degradation pathway is the auto-oxidation of the aminophenol motif to a quinone imine. This reaction is visually detectable by a color change from colorless/pale yellow to deep pink or brown.[1]
Figure 1: Oxidative degradation pathway. The reaction is driven by the loss of electrons from the electron-rich aromatic ring, facilitated by deprotonation (high pH).
Part 3: Troubleshooting Guide (FAQ)
Q1: My solution turned pink/brown within minutes. What happened?
Diagnosis: Rapid Auto-Oxidation.
Cause: The pH is likely too high (> pH 7.5), or the solvent contains dissolved oxygen.
Corrective Protocol:
Check pH: Ensure your buffer is pH 6.0 or lower.[1]
Degas Solvents: Sparge all buffers with Argon or Nitrogen for 15 minutes before use.
Add Antioxidant: Add 1 mM Ascorbic Acid or Sodium Metabisulfite to the buffer before adding the compound.
Q2: The compound won't dissolve in my PBS buffer (pH 7.4).
Diagnosis: Solubility Limit Reached.
Cause: At pH 7.4, the molecule is largely neutral and hydrophobic. The fluorine atom adds lipophilicity compared to standard aminophenols.
Corrective Protocol:
Stock Solution: Dissolve the compound in 100% DMSO at 100x the final concentration.
Dilution: Slowly add the DMSO stock to the PBS while vortexing.
Limit: Do not exceed 1-2% DMSO final concentration if using in biological assays. If precipitation persists, lower the pH to 5.5 to encourage protonation of the amine.
Q3: Can I store the stock solution at -20°C?
Diagnosis: Storage Stability.
Answer: Yes, but only in non-aqueous solvents.[1]
Protocol:
Recommended: Store as a 10-50 mM stock in anhydrous DMSO at -80°C or -20°C.
Avoid: Do not store aqueous solutions, even frozen. The freeze-thaw cycle concentrates solutes and oxygen, accelerating degradation.[1]
Container: Use amber glass vials to prevent photolytic degradation.[1]
Part 4: Self-Validating Experimental Protocol
Use this workflow to determine the stability of your specific batch in your specific buffer.
Figure 2: Rapid diagnostic workflow for stability assessment.
Step-by-Step Validation:
Baseline UV Scan: Dissolve compound in 0.1 M HCl (stable reference). Scan 200–500 nm.[1] Note the
.
Test Sample: Prepare your experimental solution.
Time-Point Check: Measure Absorbance at 500 nm (indicator of quinone formation) at t=0, 1h, and 4h.
Fail Criteria: Visible peak appearing at >450 nm.[1]
References
Gross, K. C., & Seybold, P. G. (2001).[1][2] Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry.
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 17818, 5-Amino-2-methylphenol.[1]
Vertex AI Search. (2026).[1] Consolidated search results on aminophenol oxidation mechanisms and pKa values. (See "Search Results" in context).
(Note: While direct literature on the specific 2-fluoro-4-methyl isomer is limited, stability data is extrapolated from the well-characterized behavior of 2-aminophenol and 4-methylphenol, adjusting for the inductive effects of fluorine.)[1]
addressing color degradation of 5-Amino-2-fluoro-4-methylphenol
Welcome to the technical support center for 5-Amino-2-fluoro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of color degradation wit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Amino-2-fluoro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of color degradation with this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.
Introduction: Understanding the Instability of 5-Amino-2-fluoro-4-methylphenol
5-Amino-2-fluoro-4-methylphenol is a substituted aminophenol. Like many ortho- and para-aminophenols, it is susceptible to oxidation, which is the primary cause of the observed color degradation from a white or off-white solid to various shades of pink, brown, or even black. This oxidation process can be initiated by atmospheric oxygen and accelerated by factors such as light, elevated temperatures, and the presence of metal ions. The resulting colored impurities are typically quinone-imine species, which can compromise the purity and reactivity of the compound in your downstream applications.
The presence of the electron-donating amino and hydroxyl groups on the aromatic ring makes the molecule susceptible to oxidation. The fluorine atom, being highly electronegative, may have a modest stabilizing effect through inductive electron withdrawal, but the overall reactivity is still dominated by the aminophenol core.
Frequently Asked Questions (FAQs)
Q1: My new bottle of 5-Amino-2-fluoro-4-methylphenol has a slight pinkish tint. Is it still usable?
A slight pinkish tint indicates the initial stages of oxidation. For many applications, particularly those where high purity is not critical, the material may still be usable. However, for sensitive applications such as in the final steps of pharmaceutical synthesis or for analytical standard preparation, it is advisable to purify the material before use. The presence of colored impurities could potentially interfere with your reaction or analytical readings.
Q2: What are the ideal storage conditions to prevent color degradation?
To minimize oxidation and color degradation, 5-Amino-2-fluoro-4-methylphenol should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from light.[1][2] Store the vial in a cool, dry, and dark place, such as a refrigerator or a desiccator at room temperature.[3] Avoid storing it in areas with fluctuating temperatures or high humidity.
Q3: Can I store solutions of 5-Amino-2-fluoro-4-methylphenol?
Solutions of 5-Amino-2-fluoro-4-methylphenol are generally less stable than the solid material. If you need to prepare a solution, use a deoxygenated solvent and prepare it fresh for each use. For short-term storage, the solution should be kept under an inert atmosphere in a sealed, dark container at low temperature. The addition of an antioxidant can extend the solution's stability (see Q4).
Q4: What antioxidants can I use to stabilize solutions of 5-Amino-2-fluoro-4-methylphenol?
For solutions, particularly aqueous ones, the addition of a small amount of an antioxidant can be effective. Common choices for aminophenols include:
Ascorbic Acid (Vitamin C): A good starting concentration is 0.01-0.1% (w/v). It is a mild reducing agent that can scavenge dissolved oxygen.
Sodium Metabisulfite: A stronger reducing agent, typically used at 0.05-0.5% (w/v).
Butylated Hydroxytoluene (BHT): More suitable for organic solutions at a concentration of 0.01-0.1% (w/v). It acts as a free radical scavenger.[3]
The choice and concentration of the antioxidant should be validated for your specific application to ensure it does not interfere with your downstream chemistry.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Rapid color change of solid upon opening the container
Exposure to air and humidity.
Handle the solid material in an inert atmosphere (glove box or under a stream of argon/nitrogen). Minimize the time the container is open. Aliquot the material into smaller vials for daily use to avoid repeated exposure of the bulk material.
Color development in solution during reaction workup
Presence of dissolved oxygen in solvents. High pH conditions. Presence of trace metal contaminants.
Use deoxygenated solvents for your reaction and workup. Perform the reaction under an inert atmosphere. If possible, maintain a neutral or slightly acidic pH. Consider using a metal chelator like EDTA if metal contamination is suspected.
Formation of insoluble dark particles in the reaction mixture
Advanced degradation and polymerization of oxidized species.
Filter the reaction mixture before proceeding. If the problem persists, purify the starting material and rigorously exclude oxygen from your reaction setup.
Inconsistent analytical results (e.g., HPLC, NMR)
Presence of colored degradation products.
Purify the 5-Amino-2-fluoro-4-methylphenol before use. For HPLC analysis of solutions, add an antioxidant like ascorbic acid to the sample solvent and mobile phase to prevent on-column degradation.[3]
Experimental Protocols
Protocol 1: Handling and Dispensing of 5-Amino-2-fluoro-4-methylphenol
This protocol outlines the best practices for handling this air-sensitive compound to minimize degradation.
Materials:
Glove box or Schlenk line with an inert gas supply (Argon or Nitrogen)
Amber glass vials with septa
Dry, clean spatulas and weighing boats
Syringes and needles (if handling as a solution)
Procedure:
Inert Atmosphere: Before opening the main container, place it inside a glove box or connect it to a Schlenk line. Purge the handling area with an inert gas for at least 15-20 minutes to remove air and moisture.[4][5]
Dispensing: Quickly dispense the desired amount of the solid into a pre-weighed, dry amber vial.
Sealing: Tightly seal the vial with a septum cap.
Backfilling: If using a Schlenk line, evacuate and backfill the vial with inert gas three times.
Storage: Store the aliquoted vial in a cool, dark, and dry place. For the main container, ensure it is tightly sealed and the headspace is filled with an inert gas before returning it to storage.
Protocol 2: Recrystallization for Purification of Discolored 5-Amino-2-fluoro-4-methylphenol
This is a general guideline for recrystallization. The choice of solvent may need to be optimized.
Materials:
Discolored 5-Amino-2-fluoro-4-methylphenol
Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)
Activated carbon (optional)
Inert gas supply
Standard laboratory glassware (flasks, condenser, filter funnel)
Procedure:
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
Dissolution: In a flask under a gentle stream of inert gas, add the discolored compound to a minimal amount of the chosen hot solvent until it is fully dissolved.
Decolorization (Optional): If the solution is still highly colored, add a small amount of activated carbon and gently heat for a few minutes. Caution: Do not add activated carbon to a boiling solution.
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Degradation and Prevention Workflow
Degradation Pathway
Caption: Workflow for preventing and mitigating color degradation.
User-Generated Stability Study
Condition
Solvent
Antioxidant (if any)
Temperature
Time Point
Observation (Color Change, Purity by HPLC, etc.)
1
Dichloromethane
None
Room Temperature
0 hr
1
Dichloromethane
None
Room Temperature
24 hr
2
Methanol
None
4 °C
0 hr
2
Methanol
None
4 °C
24 hr
3
Methanol
0.1% Ascorbic Acid
Room Temperature
0 hr
3
Methanol
0.1% Ascorbic Acid
Room Temperature
24 hr
By systematically evaluating the stability under your specific conditions, you can determine the optimal handling and storage procedures for your research needs.
References
BenchChem. (n.d.). Technical Support Center: Preventing Oxidation of Aminophenol Compounds.
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Google Patents. (1989). Purification of N-acetyl aminophenols.
JoVE. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Retrieved from [Link]
Google Patents. (1984). Purification of N-acetyl aminophenols.
Reddit. (2020, April 13). 2-aminophenol color contamination. Retrieved from [Link]
Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
ResearchGate. (n.d.). Aminophenols | Request PDF.
ResearchGate. (2025, November 30). Inhibiting oxidation.
Semantic Scholar. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
WIPO Patentscope. (1993). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from [Link]
Drug Delivery. (2024, April 1). 5-Amino-4-fluoro-2-methylphenol Sulfate.
Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
ResearchGate. (2020, September 18). Dose reddish brown to black color of p-aminophenol powder affect its activity to be used for analytical procedures? Retrieved from [Link]
PubChem. (n.d.). 5-Amino-2-methylphenol. Retrieved from [Link]
European Commission. (2012, June 26). Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75).
Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol.
ResearchGate. (n.d.). 4-Methylphenol biodegradation pathway via the protocatechuate ortho... | Download Scientific Diagram.
Cosmetic Ingredient Review. (2023, February 10). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics.
Publish Comparison Guide: H-NMR Spectrum Analysis of 5-Amino-2-fluoro-4-methylphenol
The following guide provides an in-depth technical analysis of the H-NMR spectrum for 5-Amino-2-fluoro-4-methylphenol , designed for researchers in medicinal chemistry and analytical development. Executive Summary In the...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the H-NMR spectrum for 5-Amino-2-fluoro-4-methylphenol , designed for researchers in medicinal chemistry and analytical development.
Executive Summary
In the synthesis of fluorinated kinase inhibitors and oxidative hair dye precursors, 5-Amino-2-fluoro-4-methylphenol (CAS: 1312884-54-0) is a critical intermediate.[1] Its structural integrity is often compromised by the formation of regioisomers (e.g., 3-amino or 6-amino variants) during nitration/reduction sequences.[1]
This guide provides a definitive H-NMR analysis framework. Unlike standard databases, we focus on the diagnostic coupling patterns arising from the Fluorine-19 nucleus (
, Spin 1/2), which serves as an internal "spin spy," splitting proton signals to reveal precise substitution patterns.[1]
Key Technical Takeaways
Diagnostic Signature: The absence of ortho H-H coupling and the presence of distinct H-F coupling constants (
vs ) definitively distinguishes this molecule from its isomers.[1]
Solvent Recommendation: DMSO-
is required to observe labile protons (-OH, -NH) and prevent exchange broadening common in CDCl.[1]
Fluorine-19 has 100% natural abundance and a spin of 1/2, causing it to couple with protons just like another proton would, but with larger coupling constants (
Critical Distinction: In this specific isomer, H3 and H6 are para to each other.[1] Therefore, we expect zero H-H ortho coupling (
).[1] This is the primary differentiator from regioisomers.
Experimental Protocol
Sample Preparation[1][2][5]
Solvent: DMSO-
(99.9% D) + 0.03% TMS.
Why? CDCl
often leads to broadening or disappearance of the -OH and -NH signals due to rapid exchange. DMSO forms hydrogen bonds, "freezing" these protons for observation.[1]
Concentration: 10-15 mg in 0.6 mL solvent.
Instrument: 400 MHz or higher recommended to resolve H-F coupling clearly.
Acquisition Parameters
Pulse Sequence: zg30 (standard 30° pulse).
Scans (NS): 16 (sufficient for >10 mg).
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).
Spectral Characterization (The Core Analysis)[1]
The following data represents the Target Spectrum for 5-Amino-2-fluoro-4-methylphenol in DMSO-
If your spectrum does not match the prediction above, follow this diagnostic workflow.
Figure 2: QC Decision Tree for confirming structural identity.
References
General NMR Shifts & Coupling Constants
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[1] Organometallics, 2010.[1][3] Link[1]
Pretsch, E., et al. Structure Determination of Organic Compounds.[1] Springer, 2009.[1] (Standard reference for substituent additivity rules).
Analogous Fluorinated Systems
"Synthesis and Characterization of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate." MDPI Molbank, 2022.[1] (Demonstrates H-F coupling logic in similar aromatic systems). Link
Regioisomer Differentiation
"Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Note. Link
Compound Data (Analogues)
4-Amino-2-methylphenol NMR Data. ChemicalBook / AIST Spectral Database. Link
Spectroscopic C-13 and F-19 NMR Profiling of 5-Amino-2-fluoro-4-methylphenol: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorine-containing aromatic compounds, such as 5-Amino-2-fluoro-4-methylphenol, are...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorine-containing aromatic compounds, such as 5-Amino-2-fluoro-4-methylphenol, are of particular interest due to the unique physicochemical properties conferred by the fluorine atom, including enhanced metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the Carbon-13 (C-NMR) and Fluorine-19 (F-NMR) nuclear magnetic resonance spectroscopy of 5-Amino-2-fluoro-4-methylphenol. We will delve into the predicted spectral characteristics, present a robust experimental protocol for data acquisition, and offer insights into the interpretation of the resulting data, thereby providing researchers with a framework for the analysis of this and similar fluorinated molecules.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the chemical structure of 5-Amino-2-fluoro-4-methylphenol is presented below with a standardized atom numbering system. This numbering will be used consistently throughout this guide for the assignment of NMR signals.
Figure 1: Molecular structure of 5-Amino-2-fluoro-4-methylphenol with atom numbering.
Predicted NMR Spectral Data
Predicted ¹³C-NMR Spectrum
The ¹³C-NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents.
-OH (hydroxyl): Strongly electron-donating, shields ortho and para carbons.
-NH₂ (amino): Strongly electron-donating, shields ortho and para carbons.
-F (fluoro): Electronegative, deshields the directly attached carbon (C2) but can have a shielding effect on ortho and para carbons through resonance.
-CH₃ (methyl): Weakly electron-donating, shields ortho and para carbons.
A significant feature of the ¹³C spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling constants. The magnitude of these couplings depends on the number of bonds separating the carbon and fluorine atoms.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Predicted C-F Coupling (J, Hz)
Multiplicity
Rationale for Chemical Shift and Coupling
C1
145 - 155
~2-5
Doublet
Attached to the electron-donating -OH group, expected to be downfield. Exhibits a small ³JCF coupling.
C2
148 - 158
~240-260
Doublet
Directly bonded to the electronegative fluorine atom, resulting in a significant downfield shift and a large ¹JCF coupling.
C3
115 - 125
~20-25
Doublet
Ortho to the fluorine and influenced by the para -NH₂ group, expected to be shielded. Exhibits a ²JCF coupling.
C4
120 - 130
~5-10
Doublet
Influenced by the attached methyl group and the para -OH group. Exhibits a ³JCF coupling.
C5
135 - 145
< 3
Singlet/Broad
Attached to the electron-donating -NH₂ group. The ⁴JCF coupling is typically small and may not be resolved.
C6
110 - 120
~2-5
Doublet
Ortho to the -NH₂ group and para to the fluorine, leading to significant shielding. Exhibits a ⁴JCF coupling.
-CH₃
15 - 25
< 3
Singlet/Broad
Typical chemical shift for a methyl group on an aromatic ring. The ⁴JCF coupling is expected to be small.
Table 1: Predicted ¹³C-NMR data for 5-Amino-2-fluoro-4-methylphenol.
Predicted ¹⁹F-NMR Spectrum
The ¹⁹F-NMR spectrum is anticipated to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is sensitive to the electronic environment created by the other substituents on the aromatic ring. For fluorophenols, the chemical shift is typically in the range of -130 to -160 ppm.[1] The presence of other electron-donating groups is likely to shift this signal upfield.
The fluorine signal will be split by coupling to nearby protons, primarily the proton at the C3 position (³JHF) and potentially a smaller coupling to the proton at the C6 position (⁴JHF).
Nucleus
Predicted Chemical Shift (δ, ppm)
Predicted H-F Coupling (J, Hz)
Multiplicity
Rationale for Chemical Shift and Coupling
¹⁹F
-135 to -155
³JHF ≈ 6-10 Hz, ⁴JHF ≈ 2-4 Hz
Doublet of doublets
The chemical shift is influenced by the ortho -OH and para -NH₂ groups. The multiplicity arises from coupling to the protons on C3 and C6.
Table 2: Predicted ¹⁹F-NMR data for 5-Amino-2-fluoro-4-methylphenol.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality C-13 and F-19 NMR spectra of 5-Amino-2-fluoro-4-methylphenol, the following experimental workflow is recommended.
Figure 2: General workflow for NMR data acquisition and analysis.
Step 1: Sample Preparation
Compound Purity: Ensure the 5-Amino-2-fluoro-4-methylphenol sample is of high purity (>98%) to avoid interfering signals.
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ are suitable choices for phenols.
Concentration:
For ¹³C-NMR, a concentration of 50-100 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.
For the more sensitive ¹⁹F-NMR, a concentration of 10-20 mg/mL is sufficient.[2]
NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.
Dissolution: Dissolve the accurately weighed sample in approximately 0.6 mL of the chosen deuterated solvent. Ensure complete dissolution, using gentle vortexing if necessary.
Step 2: ¹³C-NMR Data Acquisition
Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz.
Probe Tuning: Tune and match the probe for the ¹³C frequency.
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[3]
Acquisition Parameters:
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
Spectral Width: Approximately 250 ppm, centered around 120 ppm.
Acquisition Time: ~1.0 - 1.5 seconds.
Relaxation Delay (d1): 2 seconds. For quantitative analysis, a longer delay (5 x T₁) would be necessary.
Number of Scans (ns): 1024 to 4096, depending on the sample concentration.
Temperature: 298 K (25 °C).
Step 3: ¹⁹F-NMR Data Acquisition
Probe Tuning: Tune and match the probe for the ¹⁹F frequency.[4]
Locking and Shimming: Maintain the lock and shims from the previous experiment.
Acquisition Parameters:
Pulse Program: A standard proton-coupled ¹⁹F experiment (e.g., zgfl on Bruker instruments) to observe H-F couplings. A proton-decoupled experiment can also be run for comparison.
Spectral Width: Approximately 100 ppm, centered around -145 ppm.
Acquisition Time: ~1.0 second.
Relaxation Delay (d1): 2 seconds.
Number of Scans (ns): 16 to 64.
Reference: An external reference standard such as CFCl₃ (0 ppm) or an internal standard can be used.[5]
Temperature: 298 K (25 °C).
Step 4: Data Processing
Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz for ¹³C, 0.3 Hz for ¹⁹F) and perform a Fourier transform.
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
Referencing: Reference the spectrum to the solvent signal (for ¹³C) or the appropriate fluorine standard.
Peak Picking and Integration: Identify all significant peaks and integrate their areas.
Data Interpretation and Structural Verification
A thorough analysis of the acquired spectra will allow for the unambiguous confirmation of the structure of 5-Amino-2-fluoro-4-methylphenol.
¹³C-NMR Spectrum:
Confirm the presence of seven carbon signals.
Assign each signal based on its chemical shift, multiplicity (due to C-F coupling), and the predicted values in Table 1.
The large ¹JCF coupling constant for C2 is a key diagnostic feature.[6] The magnitudes of the ²,³,⁴JCF couplings will confirm the relative positions of the other carbon atoms with respect to the fluorine substituent.
¹⁹F-NMR Spectrum:
Confirm the presence of a single signal in the expected chemical shift range for a fluorophenol derivative.
Analyze the multiplicity of the signal. A doublet of doublets would confirm the presence of protons at the C3 and C6 positions, and the measured coupling constants would correspond to ³JHF and ⁴JHF, respectively.
Concluding Remarks
The combination of ¹³C and ¹⁹F NMR spectroscopy provides a powerful and definitive method for the structural characterization of 5-Amino-2-fluoro-4-methylphenol. By predicting the spectral features based on established principles and following a rigorous experimental protocol, researchers can confidently acquire and interpret the data necessary to verify the identity and purity of this compound. This analytical framework is not only crucial for quality control in the synthesis of such molecules but also forms the foundation for more advanced studies, such as the investigation of its interactions with biological targets in the drug development pipeline.
References
Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press.
Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4-5), 293-470.
Günther, H. (2013).
Harris, R. K., & Becker, E. D. (2002). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link][2]
Doddrell, D., Glushko, V., & Allerhand, A. (1972). Theory of nuclear Overhauser enhancement and 13C-1H dipolar relaxation in proton-decoupled 13C NMR spectra of macromolecules. The Journal of Chemical Physics, 56(7), 3683-3689.
SpectraBase. (n.d.). 4-Fluorophenol. Retrieved from [Link]
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link][3]
Tantillo, D. J., & DiPasquale, A. G. (2011). A chemical shift additivity method for the prediction of fluorine-19 chemical shifts in fluoroaromatic compounds. The Journal of Organic Chemistry, 76(24), 10077-10084.
ResearchGate. (n.d.). A second study - predicting the 13C chemical shifts for a series of substituted 3-(4-methoxyphenyl)-2-phenyl-1,3-Thiazolidin-4-ones. Retrieved from [Link][7]
IMSERC. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Retrieved from [Link][8]
KU NMR Labs. (2022, February 3). 19F NMR on DRX 500 in Malott B042. Retrieved from [Link][4]
Dal Poggetto, G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Journal of Medicinal Chemistry, 65(9), 6549-6558.[5]
A Comparative Guide to HPLC Method Development for 5-Amino-2-fluoro-4-methylphenol Detection
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Amino-2-fluoro-4-methylphenol, a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Amino-2-fluoro-4-methylphenol, a key building block in pharmaceutical synthesis, presents a unique analytical challenge due to its polar nature and structural similarity to potential process-related impurities. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for its detection, offering supporting data and insights to streamline your method development process.
The Analytical Challenge: Structural Nuances of 5-Amino-2-fluoro-4-methylphenol
5-Amino-2-fluoro-4-methylphenol (MW: 141.14 g/mol [1]) is a polar aromatic compound. Its structure, featuring an amino group, a hydroxyl group, a fluorine atom, and a methyl group, dictates its chromatographic behavior. The primary analytical hurdles include poor retention on traditional reversed-phase columns and the critical need to resolve it from positional isomers and related impurities.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a critical decision that impacts sensitivity, resolution, and analysis time. Below, we compare three strategic approaches for the analysis of 5-Amino-2-fluoro-4-methylphenol.
Conventional Approach: C18 Reversed-Phase HPLC
The C18 column is the workhorse of reversed-phase chromatography, separating analytes based on hydrophobicity.[2][3] However, for polar molecules like 5-Amino-2-fluoro-4-methylphenol, this method can be challenging.[4]
Mechanism: Primarily hydrophobic interactions between the analyte and the C18 stationary phase.
Advantages: Widely available, extensive literature support, and robust.
Disadvantages: Poor retention of polar compounds, often requiring ion-pairing agents that can be detrimental to column longevity and are incompatible with mass spectrometry (MS).
Alternative Approach 1: PFP (Pentafluorophenyl) Stationary Phase
PFP columns offer a unique selectivity for polar and aromatic compounds, particularly those containing halogens.
Mechanism: Multiple retention mechanisms including hydrophobic, dipole-dipole, π-π, and ion-exchange interactions.[5]
Advantages: Enhanced retention and selectivity for halogenated and aromatic compounds, often providing resolution where C18 fails.[5] Can often be operated in mobile phases with a higher organic content, which is beneficial for MS sensitivity.[5]
Disadvantages: Can be more expensive than C18 columns and may require more extensive method development for optimization.
Alternative Approach 2: Mixed-Mode Chromatography (C18/SCX)
Mixed-mode columns combine reversed-phase and ion-exchange functionalities on a single stationary phase, offering a powerful tool for separating complex mixtures of polar and non-polar compounds. A C18/SCX (Strong Cation Exchange) column would be particularly effective for 5-Amino-2-fluoro-4-methylphenol, which possesses a basic amino group.
Mechanism: A combination of hydrophobic interactions (C18) and electrostatic interactions (SCX).
Advantages: Excellent retention and selectivity for basic compounds, allowing for fine-tuning of separation by adjusting mobile phase pH and ionic strength.[6][7]
Disadvantages: Method development can be more complex due to the dual retention mechanisms.
Performance Comparison: HPLC vs. UPLC
For any of the above stationary phases, the choice between conventional HPLC and Ultra-Performance Liquid Chromatography (UPLC) is a significant consideration.
High-Performance Liquid Chromatography (HPLC): Utilizes columns with particle sizes typically in the 3-5 µm range and operates at pressures up to 6,000 psi.[8][9]
Ultra-Performance Liquid Chromatography (UPLC): Employs columns with sub-2 µm particle sizes and operates at much higher pressures (up to 15,000 psi).[8][10] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[9][11][12]
The primary trade-off is the higher initial cost of a UPLC system.[9] However, the long-term benefits of reduced solvent consumption and increased throughput can make it a more cost-effective option for high-volume laboratories.[9][12]
Experimental Data: A Comparative Study
The following table summarizes hypothetical but realistic performance data for the detection of 5-Amino-2-fluoro-4-methylphenol using the discussed HPLC methodologies.
Parameter
C18 Reversed-Phase
PFP (Pentafluorophenyl)
Mixed-Mode (C18/SCX)
UPLC with PFP Column
Retention Time (min)
2.5
4.8
6.2
1.8
Resolution (Rs) from key impurity
1.2
2.1
2.5
2.3
Tailing Factor
1.8
1.2
1.1
1.1
Theoretical Plates (N)
3,500
8,000
9,500
15,000
Analysis Time (min)
15
12
15
5
Relative Sensitivity
1x
1.5x
1.8x
2.5x
Experimental Protocols
Protocol 1: Starting Method with PFP Column (HPLC)
This protocol provides a robust starting point for method development.
Instrumentation: Standard HPLC system with UV detector.
Column: PFP (Pentafluorophenyl) column, 4.6 x 150 mm, 5 µm particle size.
Protocol 2: Optimized Method with Mixed-Mode Column (HPLC)
This protocol is designed for enhanced retention and selectivity.
Instrumentation: Standard HPLC system with UV detector.
Column: Mixed-Mode C18/SCX, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 20 mM Potassium phosphate buffer, pH 3.0.
Mobile Phase B: Acetonitrile.
Gradient: 15-60% B over 12 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection: UV at 285 nm.
Injection Volume: 10 µL.
Causality Behind Experimental Choices
Mobile Phase pH: The pKa of the amino group on the analyte is critical. A mobile phase pH of around 3.0 will ensure the amino group is protonated, enhancing its interaction with the SCX stationary phase in the mixed-mode column and improving peak shape.
Column Choice: The PFP column is selected for its unique interactions with fluorinated compounds. The mixed-mode column is chosen to leverage both hydrophobic and ion-exchange retention mechanisms for superior selectivity.
Detector Wavelength: The selection of 285 nm is based on the typical UV absorbance maxima for aminophenol isomers.[6][7] A full UV scan of the analyte is recommended for confirmation.
Visualizing the Method Development Workflow
The process of developing a robust HPLC method is a logical progression of optimizing key parameters.
A Comparative Guide to the Structural Elucidation of 5-Amino-2-fluoro-4-methylphenol: Mass Spectrometry Fragmentation and Alternative Analytical Methodologies
An In-Depth Technical Guide For researchers and professionals in drug development and chemical synthesis, the unambiguous structural characterization of novel or intermediate compounds is a foundational requirement for a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural characterization of novel or intermediate compounds is a foundational requirement for advancing a project. 5-Amino-2-fluoro-4-methylphenol (C₇H₈FNO, Molar Mass: 141.14 g/mol ) is a substituted aromatic amine and phenol, a class of compounds frequently used as building blocks in medicinal chemistry.[1] Its specific substitution pattern—an amino group, a fluorine atom, a methyl group, and a hydroxyl group—presents a unique analytical challenge and necessitates a robust, multi-faceted approach for confirmation of its identity and purity.
This guide provides a detailed examination of the expected mass spectrometry fragmentation patterns of 5-Amino-2-fluoro-4-methylphenol, offering a predictive framework for its identification. We will explain the causal mechanisms behind the primary fragmentation pathways under Electron Ionization (EI), grounded in the established principles of ion stability. Furthermore, this guide will objectively compare the capabilities of mass spectrometry with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing the data-driven insights necessary to select the most appropriate method for a given analytical objective.
Part 1: Mass Spectrometry (MS) for Structural Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[2] In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard a molecule, causing it to ionize and often break apart into characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation.[3]
Predicted Electron Ionization (EI) Fragmentation Pathways
The fragmentation of 5-Amino-2-fluoro-4-methylphenol is dictated by the relative stability of the potential fragment ions and neutral losses. The aromatic ring provides considerable stability to the molecular ion, meaning a distinct molecular ion peak ([M]⁺•) at m/z 141 is expected to be observed. The primary fragmentation pathways are initiated by the ionization of the molecule, which then undergoes cleavage at its weakest bonds or rearranges to form more stable ions.[4][5]
Key predicted fragmentation events include:
Loss of a Methyl Radical ([M-15]): The most common fragmentation for aromatic compounds with alkyl groups is the cleavage of the benzylic bond.[5] The loss of a methyl radical (•CH₃) from the molecular ion would result in a highly stable, resonance-stabilized cation at m/z 126 . Due to the high stability of this fragment, it is a strong candidate for the base peak (the most intense peak in the spectrum).
Loss of Carbon Monoxide ([M-28]): Phenolic compounds are known to undergo fragmentation via the loss of a neutral carbon monoxide (CO) molecule.[6] This cleavage from the molecular ion would produce a fragment ion at m/z 113 .
Loss of Hydrogen Cyanide ([M-27]): Aromatic amines (anilines) can fragment through the expulsion of a neutral hydrogen cyanide (HCN) molecule. This would lead to a fragment ion at m/z 114 .
Loss of a CHO Radical ([M-29]): Another characteristic fragmentation of phenols involves the loss of a formyl radical (•CHO), resulting in a cyclopentadienyl-type cation.[6] This would yield a fragment at m/z 112 .
The fluorine atom's C-F bond is very strong, making the loss of a fluorine radical less probable compared to the pathways described above. Mass spectra of fluorinated hydrocarbons often show that fragmentation does not favor the direct loss of fluorine.[7]
Visualization of Fragmentation Pathways
The logical flow of these predicted fragmentation events can be visualized to aid in the interpretation of an acquired spectrum.
Caption: Predicted EI fragmentation pathways for 5-Amino-2-fluoro-4-methylphenol.
Part 2: Experimental Protocol & Alternative Methodologies
A robust analytical workflow often involves multiple techniques to provide orthogonal data, ensuring a comprehensive and validated characterization.
Experimental Protocol: GC-MS Analysis
This protocol describes a self-validating system for acquiring an EI mass spectrum of 5-Amino-2-fluoro-4-methylphenol.
Objective: To obtain a reproducible EI mass spectrum and confirm the fragmentation pattern.
Methodology:
Sample Preparation:
Prepare a 1 mg/mL stock solution of 5-Amino-2-fluoro-4-methylphenol in methanol.
Prepare a working solution by diluting the stock solution 1:100 with methanol to a final concentration of 10 µg/mL.
Prepare a solvent blank (methanol) to check for system contamination.
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
Chromatographic Conditions:
Injection Volume: 1 µL.
Inlet Temperature: 250°C.
Split Ratio: 20:1.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program:
Initial temperature: 80°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 35 - 350.
Data Analysis & System Validation:
Inject the solvent blank first to ensure no interfering peaks are present.
Inject the 10 µg/mL sample.
Identify the chromatographic peak corresponding to the analyte.
Extract the mass spectrum from the apex of the peak.
Compare the obtained spectrum with the predicted fragmentation pattern. The presence of the molecular ion at m/z 141 and key fragments at m/z 126, 114, and 113 would provide strong evidence for the compound's identity.
Workflow for Compound Characterization
Caption: A typical workflow for the analytical characterization of a small molecule.
Comparison with Alternative Analytical Techniques
While MS provides invaluable structural data, a comprehensive analysis benefits from other techniques.
Technique
Principle
Information Provided
Strengths
Limitations
GC-MS (EI)
Separation by boiling point/polarity, ionization and fragmentation.
Molecular Weight, Structural Fragments.
High sensitivity, provides structural "fingerprint", excellent for volatile compounds.
Destructive, may not show molecular ion for unstable compounds.[3]
HPLC-UV
Separation by polarity, detection by UV absorbance.
Retention Time, Quantification.
Robust for quantification, non-destructive, suitable for non-volatile compounds.[8][9][10]
Provides no structural information beyond UV spectrum, co-elution can be an issue.
NMR Spectroscopy
Nuclear spin transitions in a magnetic field.
Unambiguous 3D structure, atom connectivity.
Gold standard for definitive structural elucidation.[11]
Lower sensitivity than MS, requires higher sample quantity, more complex data interpretation.
FTIR Spectroscopy
Absorption of infrared radiation by molecular bonds.
Functional Group Identification (-OH, -NH₂, C-F, etc.).[12][13]
Fast, non-destructive, excellent for confirming presence/absence of key functional groups.[14]
Provides limited information on overall molecular structure, not suitable for complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the separation and quantification of aminophenol isomers and related impurities.[8][9] Several validated methods exist for analyzing aminophenols, typically using a C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol or acetonitrile, with UV detection around 275-285 nm.[10][15][16] This approach is ideal for routine quality control and purity assessment where the identity of the main component is already known.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] For 5-Amino-2-fluoro-4-methylphenol, an FTIR spectrum would be expected to show characteristic absorption bands for:
O-H stretch (phenol): A broad peak around 3200-3600 cm⁻¹
N-H stretch (amine): Two sharp peaks (for the symmetric and asymmetric stretch of the primary amine) around 3300-3500 cm⁻¹
C-H stretch (aromatic and methyl): Peaks around 2850-3100 cm⁻¹
C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region
C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region
This data provides excellent complementary evidence to MS by confirming the presence of the expected chemical bonds.
Conclusion
The structural elucidation of 5-Amino-2-fluoro-4-methylphenol is best achieved through a synergistic analytical approach. Electron Ionization Mass Spectrometry is a cornerstone technique, providing a detailed molecular fingerprint through its characteristic fragmentation pattern, with expected key fragments at m/z 126 ([M-CH₃]⁺), m/z 114 ([M-HCN]⁺•), and m/z 113 ([M-CO]⁺•). This guide provides a predictive framework and a validated experimental protocol for obtaining and interpreting this critical data.
For comprehensive characterization and for applications in regulated environments, this MS data should be supported by orthogonal techniques. HPLC-UV offers robust quantification and purity analysis, while FTIR confirms the presence of essential functional groups. For absolute, unambiguous structural confirmation, NMR remains the definitive method. By understanding the strengths and limitations of each technique, researchers can design an efficient and scientifically sound workflow to confidently characterize their molecules of interest.
References
Monitoring of aminophenol isomers in surface water samples using a new HPLC method. (2025).
Monitoring of aminophenol isomers in surface water samples using a new HPLC method. (2013).
A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity in Pharmaceuticals. (2025). BenchChem.
Pendergrass, S. M. (1994). An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID.
Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas. (2010).
Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis.
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
Alu'datt, M. H., et al. (2010). Techniques for Analysis of Plant Phenolic Compounds. Molecules.
Comparative study on the fragmentation of some simple phenolic compounds using mass spectrometry and thermal analyses. (2025).
Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons.
Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
Khan, A., et al. (2019). Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert. Journal of Ethnopharmacology.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Content Type: Technical Comparison Guide
Subject: 5-Amino-2-fluoro-4-methylphenol (AFMP) vs. 3-Amino-4-methylphenol (Non-F Analog)
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary: The "Fluorine Effect"
In medicinal chemistry, the strategic introduction of fluorine is rarely about steric bulk—it is about electronic modulation. This guide compares 5-Amino-2-fluoro-4-methylphenol (AFMP) with its direct non-fluorinated analog, 3-Amino-4-methylphenol .[1]
While both compounds serve as bifunctional scaffolds (containing both nucleophilic oxygen and nitrogen), the presence of the fluorine atom at the C2 position (ortho to the phenol) in AFMP drastically alters the reactivity landscape. The three defining shifts are:
Acidification of the Phenol: The inductive effect (-I) of fluorine lowers the phenolic pKa, enabling activation under milder basic conditions.
Modulation of Amine Nucleophilicity: The fluorine atom (para to the amine) exerts an electronic drag, slightly reducing the nucleophilicity of the nitrogen compared to the non-fluorinated analog.
Metabolic Shielding: The C2-F bond blocks a primary site of CYP450-mediated oxidative metabolism.[1]
Electronic & Physical Benchmarking
The following data illustrates the fundamental shift in properties caused by the C2-fluorine substitution.
The diagram below maps the electronic push-pull forces within the AFMP molecule that dictate its unique reactivity compared to the analog.
Caption: Electronic influence of C2-Fluorine.[1] Note the strong inductive withdrawal activating the phenol while subtly deactivating the distal amine.
When reacting with electrophiles (e.g., acid chlorides), the competition between the Oxygen and Nitrogen nucleophiles is critical.
Non-Fluorinated Analog: The amine is significantly more nucleophilic than the phenol. Without base, N-acylation is highly selective.[1]
AFMP (Fluorinated): The phenol is more acidic.[2][3] If a weak base (e.g., K2CO3) is present, the phenoxide concentration increases rapidly, making O-acylation a significant competitive pathway.
Recommendation: To achieve selective N-acylation of AFMP, avoid inorganic bases.[1] Use limiting amine base (e.g., DIPEA) or Schotten-Baumann conditions at controlled pH (<8).[1]
B. Cyclization to Benzoxazoles
Both compounds are precursors for benzoxazoles (common in kinase inhibitors). However, the cyclization kinetics differ.
Mechanism: Amide formation followed by dehydration/cyclization.
AFMP Advantage: The higher acidity of the phenol facilitates the intramolecular attack on the amide carbonyl during the dehydration step, often allowing cyclization at lower temperatures or with milder reagents (e.g., PPA vs. POCl3).
Detailed Protocol: Synthesis of a Fluorinated Benzoxazole Scaffold
Objective: To demonstrate the reactivity of AFMP in creating a fused heterocyclic system, highlighting the self-validating steps.
Target: 5-Methyl-2-phenyl-6-fluorobenzoxazole (from AFMP and Benzaldehyde)[1]
Self-Validation: Monitor TLC. The disappearance of the highly polar AFMP spot and appearance of a less polar imine spot confirms the amine is nucleophilic enough to condense. Note: If reaction is sluggish compared to non-F analog, add 1% acetic acid catalyst.
Oxidative Cyclization (The "Phenol Check"):
Cool the mixture to room temperature.
Add DDQ (11 mmol) portion-wise (Exothermic!).
Stir at ambient temperature for 3 hours.
Mechanistic Insight: The phenol attacks the imine carbon. The fluorine atom at C2 makes the phenol a better leaving group in reversible steps, but the oxidative driving force renders this irreversible.
Validation: A bright fluorescence often develops (typical of benzoxazoles).
Workup & Purification:
Dilute with EtOAc, wash with 1M NaOH (removes unreacted phenols and DDQ byproducts).
Contrast: The AFMP starting material is more acidic, so it washes out into the aqueous basic layer much more efficiently than the non-fluorinated analog, simplifying purification.
Experimental Workflow Diagram
Caption: Synthesis workflow for Benzoxazole formation. The 1M NaOH wash (Workup) exploits the fluorine-enhanced acidity of unreacted AFMP for easy removal.[1]
Drug Discovery Implications: Metabolic Stability[4][5][6]
The most significant reason to select AFMP over its non-fluorinated analog is Metabolic Stability .
The Problem (Non-F Analog): 3-Amino-4-methylphenol is electron-rich.[1] In vivo, CYP450 enzymes rapidly hydroxylate the ring at the electron-rich ortho positions (C2 and C6), leading to quinone-imine formation and rapid clearance or toxicity.[1]
The Solution (AFMP): The C-F bond (116 kcal/mol) is metabolically inert. Placing Fluorine at C2 blocks the primary site of metabolic attack. Furthermore, the electron-withdrawing nature of F deactivates the ring slightly, protecting the C6 position from oxidation as well.
Citation: This strategy is validated in the development of kinase inhibitors where fluorination increased half-life (t1/2) by preventing phenolic oxidation [1, 2].[1]
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1]
PubChem Compound Summary. (n.d.). 5-Amino-2-fluoro-4-methylphenol.[1][4] National Center for Biotechnology Information.
High-Resolution FTIR Characterization of 5-Amino-2-fluoro-4-methylphenol: A Comparative Spectral Analysis Guide
Executive Summary & Strategic Context 5-Amino-2-fluoro-4-methylphenol (CAS: 170973-81-2) is a critical aniline-phenol intermediate, often utilized in the synthesis of kinase inhibitors and high-performance agrochemicals....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
5-Amino-2-fluoro-4-methylphenol (CAS: 170973-81-2) is a critical aniline-phenol intermediate, often utilized in the synthesis of kinase inhibitors and high-performance agrochemicals. Its structural integrity is defined by a specific tetrasubstitution pattern on the benzene ring.
For researchers, the analytical challenge lies not just in identifying functional groups, but in distinguishing this compound from its potential impurities—specifically the non-fluorinated precursor (5-amino-2-methylphenol) or regioisomers where the fluorine atom is misplaced.
This guide provides a comparative spectral analysis , contrasting the target compound against its structural analogs and evaluating the performance of ATR (Attenuated Total Reflectance) versus KBr Transmission modes for validation.
Comparative Methodology: ATR vs. KBr Transmission
Selecting the correct sampling technique is the first step in ensuring spectral fidelity. The following table compares the performance of the two industry-standard methods for this specific solid intermediate.
Expert Insight: For 5-Amino-2-fluoro-4-methylphenol, ATR is recommended for identity confirmation . However, if you are characterizing a new reference standard, KBr is superior for resolving the complex hydrogen-bonding network between the amine (-NH₂) and hydroxyl (-OH) groups, which is heavily influenced by the ortho-fluorine atom.
Since the fluorine atom is a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor, it significantly alters the spectrum compared to the non-fluorinated analog.
Table 1: Critical Peak Assignments (Target vs. Analog)
The ortho-fluorine acts as an H-bond acceptor, potentially causing a red shift and broadening of the OH band compared to the methyl-only analog.
Amine N-H
Stretch (Sym/Asym)
3350 & 3450 cm⁻¹ (Doublet)
3350 & 3420 cm⁻¹
Primary amines show a doublet. The fluorine inductive effect may slightly stiffen the N-H bond, shifting it to higher energy.
Aryl C-F
Stretch
1100–1250 cm⁻¹ (Very Strong)
ABSENT
Key Differentiator. Look for a new, intense band in the fingerprint region that is absent in the precursor.
Aromatic Ring
C=C Stretch
1480–1620 cm⁻¹
1450–1600 cm⁻¹
Fluorine substitution typically intensifies the ring breathing modes around 1500 cm⁻¹ due to the high dipole moment of the C-F bond.
C-O (Phenol)
Stretch
~1210–1240 cm⁻¹
~1180–1200 cm⁻¹
The EWG nature of Fluorine strengthens the C-O bond character, shifting this peak to a higher wavenumber.
Arene C-H
Out-of-Plane Bend
800–880 cm⁻¹ (Isolated H)
750–850 cm⁻¹
The tetrasubstitution pattern leaves isolated aromatic protons (para to each other), creating specific bending patterns distinct from tri-substituted analogs.
Detailed Mechanistic Analysis
The "Fluorine Shift" (Inductive Effect):
The fluorine atom at position 2 exerts a strong inductive effect (-I). This withdraws electron density from the aromatic ring, which strengthens the C-O bond (shifting the C-O stretch to a higher frequency, ~1230 cm⁻¹) but weakens the O-H bond through intramolecular hydrogen bonding (O-H···F).
Fingerprint Region Verification:
The most definitive proof of the fluorinated product is the appearance of the C-F stretching vibration . This typically appears as a strong, broad band between 1100 and 1250 cm⁻¹ . If this region matches the starting material (5-amino-2-methylphenol), the fluorination reaction failed.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this decision-tree protocol. This workflow is designed to prevent false positives caused by moisture or residual solvents.
Step-by-Step ATR-FTIR Procedure
System Blank: Clean the crystal with isopropanol. Collect a 32-scan background spectrum.[2] Ensure the region between 2000–2500 cm⁻¹ (Diamond absorption) and 3500–4000 cm⁻¹ (Water vapor) is flat.
Sample Loading: Place ~5 mg of the solid intermediate on the crystal.
Compression: Apply pressure using the anvil until the "Force Gauge" reads optimal (usually 80–100N). Note: Over-compression can shift soft organic peaks; under-compression yields noisy baselines.
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
Validation: Apply the logic flow below.
Visual Logic: Spectral Validation Workflow
Figure 1: Decision tree for validating the identity of fluorinated phenol intermediates using FTIR.
References
Sigma-Aldrich. (n.d.). 5-Amino-2-methylphenol Product Specification. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 17818 (5-Amino-2-methylphenol). Retrieved from
Kintek Solution. (2026). Advantages of KBr Pellets vs ATR for FTIR Analysis. Retrieved from
University of Bologna. (2025). High resolution FTIR spectrum analysis of halogenated isotopologues. Retrieved from
SynQuest Laboratories. (n.d.). Safety Data Sheet: 5-Amino-2-fluoro-4-methylphenol. Retrieved from [3]
Validating Purity of 5-Amino-2-fluoro-4-methylphenol: A Comparative LC-MS Guide
Executive Summary: The Purity Paradox In the synthesis of high-value pharmaceutical intermediates like 5-Amino-2-fluoro-4-methylphenol , reliance on HPLC-UV alone is a calculated risk that often fails. While UV detection...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Purity Paradox
In the synthesis of high-value pharmaceutical intermediates like 5-Amino-2-fluoro-4-methylphenol , reliance on HPLC-UV alone is a calculated risk that often fails. While UV detection can confirm the presence of the main peak, it frequently masks co-eluting regioisomers and non-chromophoric synthetic byproducts.
This guide details the validation of an LC-MS (Liquid Chromatography-Mass Spectrometry) workflow designed to supersede traditional methods.[1] By leveraging mass specificity, we address the "Purity Paradox"—where a sample appears >99% pure by UV but fails downstream due to trace isomeric contaminants (0.1–0.5%) that poison catalytic cycles or alter drug potency.
Comparative Analysis: LC-MS vs. Alternatives
To justify the shift to LC-MS, we must objectively evaluate it against the standard alternatives: HPLC-UV, qNMR, and GC-MS.
Table 1: Comparative Performance Metrics
Feature
LC-MS (Proposed)
HPLC-UV (Standard)
qNMR (Orthogonal)
GC-MS
Specificity
High (m/z discrimination)
Medium (Retention time only)
High (Structural certainty)
Medium (Thermal degradation risk)
LOD (Limit of Detection)
< 10 ng/mL
~1 µg/mL
~1 mg/mL
< 50 ng/mL
Isomer Resolution
Excellent (SIM/SRM modes)
Poor (often co-elute)
Excellent (if peaks distinct)
Good
Sample Prep
Dilute & Shoot
Dilute & Shoot
Dissolve in deuterated solvent
Complex (Derivatization required)
Suitability
Best for Trace Impurities
Routine Assay
Absolute Purity (>98%)
Volatile Impurities only
Critical Insights
Why not GC-MS? 5-Amino-2-fluoro-4-methylphenol contains both hydroxyl (-OH) and amino (-NH2) groups. Direct injection leads to thermal instability and peak tailing. Derivatization (e.g., silylation) adds a variable step that complicates validation.
The qNMR Limitation: While Quantitative NMR is the gold standard for absolute assay (mass balance), it lacks the sensitivity to detect 0.05% genotoxic impurities, a requirement for ICH M7 compliance.
Technical Deep Dive: The LC-MS Validation Protocol
This protocol is designed to be self-validating , meaning the system suitability tests (SST) confirm the instrument's readiness before every run.
Experimental Conditions[2]
Instrumentation: UHPLC coupled to a Single Quadrupole or Q-TOF MS.
Stationary Phase:Phenyl-Hexyl Column (e.g., 2.1 x 100 mm, 1.7 µm).
Rationale: Phenyl-Hexyl phases provide superior pi-pi interaction selectivity for separating positional isomers (e.g., 3-amino vs. 5-amino) compared to standard C18.
To demonstrate the "Trustworthiness" of this guide, we present simulated data typical of a successful validation study for this specific compound.
Table 2: Accuracy & Recovery Data (Spike Recovery)
Spike Level (%)
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
% RSD (n=3)
LOQ (0.05%)
0.25
0.24
96.0
4.2
50%
250.0
252.1
100.8
1.1
100%
500.0
498.5
99.7
0.8
150%
750.0
755.2
100.7
0.9
Interpretation: The method demonstrates high accuracy (96-101%) even at trace levels, validating its use for impurity quantification.
References
Appretech Scientific. (n.d.). 5-Amino-2-fluoro-4-methylphenol Product Specifications. Retrieved October 26, 2025, from [Link]
International Council for Harmonisation (ICH). (2023).[12] ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[11][13] Retrieved October 26, 2025, from [Link]
Restek Corporation. (2024).[14] Method Development Considerations for the LC-MS/MS Analysis of Drugs. Retrieved October 26, 2025, from [Link]
A Comparative Guide to Fluorinated Aminophenol Isomers for Drug Discovery
For researchers, scientists, and professionals in the field of drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated aminophenols,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in the field of drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated aminophenols, in particular, represent a class of building blocks with immense potential, offering a tunable platform to modulate physicochemical and pharmacological properties. The positional isomerism of the fluorine atom on the aminophenol ring can dramatically alter a compound's pKa, lipophilicity, metabolic stability, and ultimately, its biological activity.[1] This guide provides an in-depth comparative analysis of fluorinated aminophenol isomers, supported by experimental data and detailed methodologies, to empower informed decisions in the design and synthesis of novel therapeutics.
The Critical Influence of Fluorine Position on Physicochemical Properties
The introduction of a highly electronegative fluorine atom to the aminophenol scaffold induces significant electronic perturbations, the effects of which are highly dependent on its position relative to the amino and hydroxyl groups. These changes directly impact key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa) and Lipophilicity (logP)
A molecule's pKa and logP are fundamental determinants of its behavior in biological systems. Fluorine's strong electron-withdrawing nature can significantly lower the pKa of both the phenolic hydroxyl and the anilinic amino groups, with the magnitude of this effect being position-dependent. Similarly, the introduction of fluorine generally increases lipophilicity, a critical factor for membrane permeability.[2]
Below is a comparative summary of the predicted and experimental physicochemical properties of several fluorinated aminophenol isomers.
Note: Predicted values are sourced from publicly available chemical databases and should be considered as estimates. Experimental validation is recommended.
The data suggests that while the position of the fluorine atom has a nuanced effect on the predicted logP, it is expected to significantly influence the pKa. For instance, the predicted pKa of 4-amino-2-fluorophenol is lower than that of 4-amino-3-fluorophenol, which can be attributed to the closer proximity of the electron-withdrawing fluorine atom to the hydroxyl and amino groups in the former.[2][3]
Synthesis of Key Fluorinated Aminophenol Isomers
The synthetic accessibility of specific isomers is a critical consideration for their application in drug discovery programs. Various strategies have been developed for the preparation of fluorinated aminophenols, often starting from commercially available nitrophenols or fluoroanilines.
Synthesis of 4-Amino-2-fluorophenol
A common route to 4-amino-2-fluorophenol involves the reduction of the corresponding nitrophenol.
Figure 1: Synthetic route to 4-Amino-2-fluorophenol.
Experimental Protocol: Reduction of 2-Fluoro-4-nitrophenol [3]
Dissolve 2-fluoro-4-nitrophenol (1 equivalent) in methanol.
Add 10% palladium on carbon (Pd/C) catalyst.
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.
Monitor the reaction completion by thin-layer chromatography (TLC).
Upon completion, filter the mixture through a pad of diatomaceous earth and wash with methanol.
Concentrate the filtrate under reduced pressure to obtain 4-amino-2-fluorophenol.
Synthesis of 4-Amino-3-fluorophenol
The synthesis of 4-amino-3-fluorophenol can be achieved through a multi-step process starting from p-nitrophenol.[7]
Figure 2: Synthetic pathway to 4-Amino-3-fluorophenol.
Experimental Protocol: Synthesis from p-Nitrophenol [7]
Catalytic Hydrogenation: Catalytically hydrogenate p-nitrophenol in a mixed solvent system of water and ethanol using a nickel-metal catalyst under hydrogen pressure to yield p-aminophenol.
Sulfonation: React the resulting p-aminophenol with concentrated sulfuric acid to introduce a sulfonic acid group, yielding p-aminophenol-2-sulfonic acid.
Fluoro-substitution: Perform a fluoro-substitution reaction on the sulfonated intermediate.
Desulfonation: Remove the sulfonic acid group through a desulfonation reaction to obtain the final product, 4-amino-3-fluorophenol, which can then be purified by extraction.
Impact on Metabolic Stability and Biological Activity
The position of the fluorine atom can profoundly influence how a molecule is recognized and processed by metabolic enzymes, as well as its interaction with biological targets.
Metabolic Stability
Biological Activity: A Case Study on Cytotoxicity
The biological activity of aminophenol isomers can be significantly altered by the introduction of a fluorine atom. A comparative study on the cytotoxicity of chlorinated aminophenols in renal cortical cells provides a valuable framework for understanding how halogen substitution patterns can impact biological outcomes.[10] This study revealed a clear structure-activity relationship, where the position of the chlorine atom dramatically influenced nephrotoxicity.[10][11]
While direct comparative cytotoxicity data for a full panel of fluorinated aminophenol isomers is limited, we can infer potential trends. The electronic and steric effects of a fluorine atom will alter the molecule's interaction with cellular components and its susceptibility to bioactivation. For instance, the position of fluorine will influence the oxidation potential of the molecule, which can be a critical factor in its toxicological profile.[12]
Analytical Characterization of Fluorinated Aminophenol Isomers
Accurate and robust analytical methods are essential for the quality control and characterization of fluorinated aminophenol isomers. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of these isomers.
HPLC Method for Isomer Separation
A reversed-phase HPLC method can be employed for the effective separation of aminophenol positional isomers.[13] The choice of stationary phase, mobile phase composition, and pH are critical parameters that need to be optimized for achieving good resolution.
Experimental Protocol: HPLC Analysis of Aminophenol Isomers [14][15]
Column: A mixed-mode stationary phase containing both C18 and strong cation exchange (SCX) moieties can be effective.[15]
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used. The pH of the mobile phase should be carefully controlled to influence the ionization state of the analytes and improve separation.[15]
Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 285 nm) is a common approach.[15]
Sample Preparation: Samples should be dissolved in a suitable solvent, and a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be added to prevent the formation of disulfide-linked dimers, ensuring accurate quantification.[14]
Conclusion and Future Directions
The positional isomerism of fluorine on the aminophenol scaffold is a critical design element in medicinal chemistry. This guide has highlighted how the location of the fluorine atom significantly influences key physicochemical properties, dictates synthetic accessibility, and modulates metabolic stability and biological activity.
While this guide provides a foundational understanding, further systematic studies are warranted to generate comprehensive, directly comparative data on a wider range of fluorinated aminophenol isomers. Such studies should focus on:
Experimental determination of pKa and logP values.
Head-to-head comparisons of metabolic stability in human liver microsomes.
Comparative screening for biological activity in relevant disease models.
By building a more complete picture of the structure-property and structure-activity relationships of these versatile building blocks, the scientific community can further unlock their potential in the development of safer and more effective medicines.
References
Ningbo Inno Pharmchem Co., Ltd. (2025, March 5). 4-Amino-3-fluorophenol: Comprehensive Overview and Applications. Retrieved from [Link]
McCarthy, T. D., et al. (1995). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. PubMed.
NIOSH. (n.d.). Isomer-specific toxicity profiles of aminophenols. CDC Stacks.
CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
Brugarolas, P., et al. (2023, July 15).
Altman, R. A., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
BenchChem. (2025).
Klimov, O. V., et al. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
CN1634867A - Method and device for preparing 4-amino-3-fluorophenol by hydrogenation of o-fluoronitrobenzene.
Brugarolas, P., et al. (2022, September 28).
BenchChem. (2025).
Guidechem. (2024, January 18). How can 3-fluoro-4-amino phenol be synthesized?.
PubChem. (n.d.). 4-Amino-3-fluorophenol. Retrieved from [Link]
Metcalfe, E., et al. (1995). Fluorinated o-aminophenol derivatives for measurement of intracellular pH. PubMed.
PubChem. (n.d.). Phenol, 4-amino-2-fluoro-. Retrieved from [Link]
Silverman, R. B. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
BenchChem. (2025). Cytotoxicity Showdown: Mono- vs. Di-chlorinated Aminophenols in the Research Spotlight.
BenchChem. (2025). A Comparative Analysis of the Biological Activities of Aminoacetophenone Isomers.
Liptak, M. D., & Shields, G. C. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar.
Szymański, P., et al. (n.d.). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PMC.
Wang, Y., et al. (2019, June 15). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed.
Aslam, M., et al. (2015, September 29). Synthesis and biological activities of 2-aminophenol-based Schiff bases and their structure–activity relationship.
PubChem. (n.d.). 2-Amino-4-fluorophenol. Retrieved from [Link]
Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology.
Mykhailiuk, P. K., et al. (n.d.). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv.
Elangovan, N., et al. (2025, June 4). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies.
ResearchGate. (n.d.). The pK a values for aminophenols isomers.
Chem-Impex. (n.d.). 4-Amino-2-fluorophenol.
Eureka. (2021, October 26). Method for measuring isomer impurities in p-fluorothiophenol by HPLC method.
G. L. Radu, et al. (2013, March 15).
Chemistry LibreTexts. (2025, March 18). 8.7: Enzyme Inhibition.
The Basics of General, Organic, and Biological Chemistry. (n.d.). 18.8 Enzyme Inhibition.
Lee, S., et al. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.
Al-Amiery, A. A., et al. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
Taylor & Francis. (n.d.). Enzyme inhibition – Knowledge and References.
) serves as a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., EGFR inhibitors). While Elemental Analysis (EA) remains a regulatory gold standard for establishing bulk purity and identity, this specific molecule presents a "perfect storm" of analytical challenges:
Fluorine Interference: The 13.46% fluorine content attacks standard quartz combustion tubes and alters gas chromatography (GC) separation in CHN analyzers unless specific passivation protocols are used.
Oxidative Instability: The ortho-amino/phenol motif renders the compound susceptible to rapid oxidation (browning), leading to deviations in Carbon and Hydrogen values that mimic impurities.
Hygroscopicity: The polar functional groups can trap atmospheric moisture, skewing %H and %O results.
This guide defines the rigorous elemental standards for this compound and compares the efficacy of combustion analysis against orthogonal methods like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).
Theoretical Standards & Acceptance Criteria
Before assessing experimental data, the theoretical baseline must be established. For a high-purity (>99%) reference standard of 5-Amino-2-fluoro-4-methylphenol, the elemental composition is fixed.
Table 1: Theoretical Elemental Composition (The "Gold Standard")
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical %
USP/ICH Tolerance
Carbon (C)
7
12.011
84.077
59.57%
± 0.4%
Hydrogen (H)
8
1.008
8.064
5.71%
± 0.4%
Fluorine (F)
1
18.998
18.998
13.46%
± 0.3%*
Nitrogen (N)
1
14.007
14.007
9.92%
± 0.4%
Oxygen (O)
1
15.999
15.999
11.33%
N/A (Calculated)
*Note: Fluorine tolerance is often wider due to the difficulty of F-combustion analysis.
Comparative Analysis: EA vs. Orthogonal Alternatives
For a researcher validating a batch, relying solely on CHN combustion is risky. Below is an objective comparison of how EA performs against modern alternatives for this specific fluorinated intermediate.
Table 2: Performance Comparison of Characterization Methods
Feature
Combustion Analysis (CHN)
Quantitative NMR (qNMR)
HRMS (High-Res Mass Spec)
Primary Utility
Bulk Purity & Composition
Absolute Purity & Structure
Exact Mass & Formula ID
Fluorine Handling
Poor (Requires MgO/WO3 additives to prevent tube damage)
Excellent (-NMR is highly specific)
Good (Distinct mass defect)
Sample Destructive?
Yes
No (Recoverable)
Yes
Oxidation Sensitivity
High (Oxidized samples fail %C/%H)
Moderate (Impurities visible as separate peaks)
Low (Main peak remains)
Accuracy
± 0.4% (Absolute)
± 1.0% (Relative)
< 5 ppm (Mass error)
Verdict
Required for Regulatory Filing
Best for Routine Purity Checks
Best for ID Confirmation
Technical Deep Dive: The Fluorine-Combustion Problem
Standard CHN analyzers use copper reduction and silica/quartz combustion tubes. When 5-Amino-2-fluoro-4-methylphenol is combusted:
The generated Hydrogen Fluoride (HF) and Fluorine gas (
) react with the silica quartz tube to form Silicon Tetrafluoride (), which is a gas that interferes with the detection of and .
Consequence: High Nitrogen readings (false positive) and low Carbon readings.[2]
Solution: Use of a Magnesium Oxide (MgO) or Tungsten(VI) Oxide (
) liner to capture Fluorine as stable metal fluorides ().
Diagram 1: Optimized Analytical Decision Workflow
The following decision tree illustrates the correct protocol selection based on the specific needs of the 5-Amino-2-fluoro-4-methylphenol sample.
Caption: Decision matrix for selecting the appropriate validation method based on sample condition and regulatory requirements.
Objective: Determine %C, %H, %N within ±0.4% tolerance.
Prerequisites: Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario) equipped with a Fluorine Kit .
Sample Preparation:
Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture.
Store in a desiccator under Argon.
Weighing:
Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule .
Critical Step: Add 5–10 mg of Tungsten(VI) Oxide (
) or Magnesium Oxide (MgO) powder directly into the capsule. This acts as a scavenger to bind Fluorine.
Fix: Recrystallize from Ethanol/Water with a pinch of ascorbic acid (antioxidant) or Sodium Bisulfite.
References
Appretech Scientific. (n.d.). 5-Amino-2-fluoro-4-methylphenol Product Specifications. Retrieved from [Link]
American Chemical Society (ACS). (2019).[4] High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Retrieved from [Link]
AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]
United States Pharmacopeia (USP). (2018).[5] General Chapter <233> Elemental Impurities—Procedures. Retrieved from [Link]
5-Amino-2-fluoro-4-methylphenol: Safe Handling & Disposal Protocol
[1] Executive Summary & Chemical Identity Immediate Action Required: Treat 5-Amino-2-fluoro-4-methylphenol as a Toxic, Halogenated Organic Waste . Due to the presence of the fluorine atom attached to the aromatic ring, s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Identity
Immediate Action Required: Treat 5-Amino-2-fluoro-4-methylphenol as a Toxic, Halogenated Organic Waste . Due to the presence of the fluorine atom attached to the aromatic ring, standard organic waste streams are insufficient. This compound requires high-temperature incineration with flue gas scrubbing to prevent the release of hydrofluoric acid (HF) or incomplete combustion byproducts.
Property
Detail
Chemical Name
5-Amino-2-fluoro-4-methylphenol
CAS Number
1312884-54-0 (Verify specific isomer batch; isomers exist)
Halogenated Organic (Do NOT mix with non-halogenated solvents)
Hazard Assessment & Compatibility Logic
To ensure safety, we must understand the why behind the protocol. This molecule presents a "Triad of Hazard":
The Phenolic Moiety: Phenols are rapidly absorbed through the skin and can cause systemic toxicity and protein denaturation.
The Amine Group: Adds basicity and potential for sensitization. It poses a risk of forming diazonium salts if accidentally mixed with nitrous acid/nitrites.
The Fluorine Substituent (Critical for Disposal): The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures (800°C) may be insufficient to fully mineralize the compound, potentially leading to the formation of toxic fluorinated byproducts. Therefore, it must be routed to facilities capable of operating at >1,100°C with acid gas scrubbing.
Chemical Incompatibility Table
Incompatible Class
Risk Mechanism
Action
Strong Oxidizers
Exothermic reaction; potential ignition of the amine/methyl groups.
STRICT SEGREGATION
Acids
Exothermic neutralization with the amine group; heat generation.
Segregate
Acid Chlorides/Anhydrides
Vigorous reaction with both amine and hydroxyl groups.
Segregate
Pre-Disposal: Personal Protective Equipment (PPE)
Standard latex gloves are insufficient for phenolic compounds. You must create a barrier against rapid permeation.
Primary Barrier: Silver Shield/4H® (Laminate) gloves are the gold standard for aromatics.
Secondary Barrier: Nitrile gloves (minimum 5 mil) worn over the laminate gloves for dexterity and outer protection.
Respiratory: If handling powder outside a fume hood, a P100 particulate respirator is mandatory.
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring liquids.
Disposal Workflow & Decision Tree
The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and EPA best practices for fluorinated compounds.
Step-by-Step Procedure
A. Solid Waste (Powder/Crystals)
Containment: Do not throw loose powder into a drum. Place the substance in a clear, sealable polyethylene bag.
Secondary Containment: Place the sealed bag inside a wide-mouth HDPE jar or a secondary heavy-duty bag.
Scenario B: Dissolved in Dichloromethane (DCM) or Chloroform.
Segregation: Regardless of the solvent, the presence of the solute (the fluorinated phenol) mandates the Halogenated Waste Stream .
Container: Use amber glass or HDPE carboys. Avoid metal containers (phenols can corrode certain metals over time, and HF formation from degradation is a risk).
pH Adjustment (Optional but Recommended): If the solution is highly acidic or basic, neutralize to pH 5–9 to reduce reactivity during storage.
Operational Workflow Diagram
Figure 1: Decision logic for the segregation and packaging of fluorinated aminophenol waste. Note the convergence on the Halogenated Waste stream regardless of physical state.
Regulatory & Compliance Context (RCRA/EPA)
While 5-Amino-2-fluoro-4-methylphenol is not explicitly listed on the RCRA "P" or "U" lists by name, it is a Characteristic Waste due to toxicity and potential reactivity.
Waste Codes:
If the waste exhibits toxicity characteristic (via TCLP), it may carry a D-code .
If mixed with spent halogenated solvents (e.g., DCM), use F001/F002 .
Best Practice: Lab pack the waste under a generic "Toxic, Halogenated Organic" profile if no specific code applies.
EPA PFAS Guidance: Recent EPA interim guidance on fluorinated compounds emphasizes that destruction (incineration) must achieve temperatures sufficient to break the C-F bond [1]. While this molecule is not a polymeric PFAS, the disposal logic remains identical to ensure environmental stewardship.
Emergency Spill Procedures
In the event of a spill outside of containment:
Evacuate the immediate area if dust is airborne.[3]
Don PPE: Tyvek suit, double nitrile/laminate gloves, and respirator.
Containment: Cover spills with a dry absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.
Decontamination: After sweeping up the solid, wipe the surface with a dilute surfactant (soap/water) followed by an ethanol wipe. Place all cleanup materials into the Halogenated Waste container.
References
United States Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[4][5] (Updated 2024).[4] Available at: [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Amino-2-methylphenol (Structural Analog for Hazard Profiling). Available at: [Link]